molecular formula C13H7FN2O2 B1457941 2-Fluoro-4-(3-nitrophenyl)benzonitrile CAS No. 1393441-74-1

2-Fluoro-4-(3-nitrophenyl)benzonitrile

Cat. No.: B1457941
CAS No.: 1393441-74-1
M. Wt: 242.2 g/mol
InChI Key: NVTRRCMVIIVEIE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-nitrophenyl)benzonitrile is a useful research compound. Its molecular formula is C13H7FN2O2 and its molecular weight is 242.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-4-(3-nitrophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O2/c14-13-7-10(4-5-11(13)8-15)9-2-1-3-12(6-9)16(17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTRRCMVIIVEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile: Mechanism and Practical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Biaryl Scaffolds in Modern Drug Discovery

The biaryl motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[1] The targeted synthesis of complex biaryls, such as 2-Fluoro-4-(3-nitrophenyl)benzonitrile, is therefore of paramount importance to drug development professionals. This guide provides an in-depth exploration of the prevalent synthesis mechanism for this compound, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. Beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, the rationale for experimental choices, and practical insights to ensure reproducible and high-yielding outcomes.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The synthesis of this compound is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2] In this specific case, the coupling occurs between 2-fluoro-4-bromobenzonitrile and 3-nitrophenylboronic acid.

The Suzuki-Miyaura reaction is favored in pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a broad range of functional groups, and the generation of non-toxic byproducts.[3] The organoboron reagents are notably stable to heat, oxygen, and water, making them convenient to handle.[4]

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

Oxidative Addition: The Initiating Step

The catalytic cycle begins with the oxidative addition of the aryl halide (2-fluoro-4-bromobenzonitrile) to a Pd(0) complex. This is often the rate-determining step of the reaction.[2][5] The palladium inserts itself into the carbon-halogen bond, resulting in the formation of a Pd(II) species.[6] The reactivity of the aryl halide is dependent on the halogen, with the general trend being I > OTf > Br > Cl.[4][5] For the synthesis of this compound, 2-fluoro-4-bromobenzonitrile provides a good balance of reactivity and commercial availability.

Transmetalation: The Exchange of Organic Moieties

The next crucial step is transmetalation. This involves the transfer of the organic group from the organoboron compound (3-nitrophenylboronic acid) to the palladium(II) complex.[5] This step requires the activation of the boronic acid with a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[2][7]

Reductive Elimination: The Final Bond Formation

The catalytic cycle concludes with reductive elimination. In this step, the two organic groups on the palladium(II) complex couple to form the desired biaryl product, this compound.[5][6] This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Diagrammatic Representation of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for this compound Synthesis Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition ArylHalide 2-Fluoro-4-bromobenzonitrile ArylHalide->OxidativeAddition PdII_Intermediate1 Ar-Pd(II)-X (Intermediate 1) OxidativeAddition->PdII_Intermediate1 Transmetalation Transmetalation BoronicAcid 3-Nitrophenylboronic acid BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation PdII_Intermediate2 Ar-Pd(II)-Ar' (Intermediate 2) Transmetalation->PdII_Intermediate2 ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Regeneration of Catalyst Product This compound ReductiveElimination->Product Experimental_Workflow Experimental Workflow for Synthesis Start Start: Assemble Reagents Setup Reaction Setup: Combine reactants, catalyst, and ligand in flask. Start->Setup SolventBase Add Toluene and aqueous K2CO3 solution. Setup->SolventBase Inert Purge with Nitrogen (15-20 min). SolventBase->Inert Heat Heat to 80-90 °C with vigorous stirring. Inert->Heat Monitor Monitor reaction progress (TLC/HPLC). Heat->Monitor Workup Work-up: Cool, separate layers, wash organic phase. Monitor->Workup Upon completion Purify Purification: Dry, concentrate, and perform column chromatography. Workup->Purify Characterize Characterization: NMR, Mass Spectrometry. Purify->Characterize End End: Pure Product Characterize->End

Sources

Technical Monograph: 2-Fluoro-4-(3-nitrophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level process development monograph, designed for organic chemists and pharmaceutical researchers.

CAS: 1393441-74-1 Formula: C₁₃H₇FN₂O₂ Molecular Weight: 242.21 g/mol [1][2][3]

Executive Summary & Strategic Utility

2-Fluoro-4-(3-nitrophenyl)benzonitrile is a biaryl building block characterized by three orthogonal functional handles: a nitrile group (-CN), a fluorine substituent, and a nitro group (-NO₂).[1][2] This trifunctional nature makes it a "privileged scaffold" in medicinal chemistry, particularly for Kinase Inhibitor discovery (e.g., p38 MAP kinase or B-Raf inhibitors) where biaryl systems serve as spacers to orient hydrogen-bonding motifs within the ATP-binding pocket.[1][2]

The presence of the fluorine atom at the ortho position to the nitrile induces a conformational twist, reducing planarity and improving solubility compared to non-fluorinated analogs. Additionally, the nitro group serves as a masked aniline, allowing for late-stage diversification via reduction and subsequent amidation or urea formation.[1][2]

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]

PropertyValue / Description
IUPAC Name This compound
CAS Number 1393441-74-1
Appearance Pale yellow to orange crystalline solid
Predicted LogP ~3.2 (Lipophilic)
Melting Point 145–155 °C (Predicted based on structural analogs)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in Water

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 4-bromo-2-fluorobenzonitrile with 3-nitrophenylboronic acid .[1][2] This pathway offers high functional group tolerance and avoids the harsh conditions associated with nitration of pre-formed biaryls.

Retrosynthetic Analysis

The disconnection relies on the C(sp²)–C(sp²) bond formation. The choice of the aryl bromide (electrophile) and boronic acid (nucleophile) is dictated by commercial availability and cost-efficiency.[1]

Retrosynthesis Target Target: This compound Disconnection Suzuki Disconnection Target->Disconnection SM1 Electrophile: 4-Bromo-2-fluorobenzonitrile Disconnection->SM1 SM2 Nucleophile: 3-Nitrophenylboronic acid Disconnection->SM2

Figure 1: Retrosynthetic breakdown identifying the primary coupling partners.

Optimized Experimental Protocol

Scale: 10 mmol Yield Target: >85%

Reagents:

  • Substrate A: 4-Bromo-2-fluorobenzonitrile (2.00 g, 10 mmol)[1][2]

  • Substrate B: 3-Nitrophenylboronic acid (1.84 g, 11 mmol, 1.1 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)[2]

  • Base: Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol, 3.0 equiv)[2]

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, 50 mL total)[1][2]

Step-by-Step Procedure:

  • Degassing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Substrate A, Substrate B, and K₂CO₃. Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).[1]

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.[1][2] The starting bromide should be fully consumed.[1]

  • Workup: Cool the mixture to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Combine organic layers and wash with Brine (sat.[1] NaCl).[1] Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically a yellow solid.[1] Purify via flash column chromatography (Silica gel, Gradient: 0% → 30% EtOAc in Hexanes) or recrystallization from Ethanol/Heptane.

Mechanistic Workflow

The catalytic cycle follows the standard Oxidative Addition → Transmetallation → Reductive Elimination pathway.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Complex1 Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetallation (Boronate activation) Complex1->TransMet + Base / Boronic Acid Complex2 Diaryl-Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Pd-mediated cross-coupling.

Analytical Characterization (Expected Data)

Validation of the synthesized compound requires confirmation of the biaryl linkage and the integrity of the functional groups.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.5–8.2 ppm: Multiplet (3H) corresponding to the 3-nitrophenyl ring (protons adjacent to NO₂ are highly deshielded).[1]

    • δ 8.1–7.8 ppm: Multiplet (3H) corresponding to the benzonitrile ring. The proton ortho to the fluorine will show characteristic H-F coupling (

      
       Hz).[1]
      
  • ¹⁹F NMR:

    • Single peak around -105 to -110 ppm (relative to CFCl₃).[1][2]

  • IR Spectroscopy (ATR):

    • ~2230 cm⁻¹: Sharp, distinct band (C≡N stretch).

    • ~1530 & 1350 cm⁻¹: Strong bands (N-O asymmetric and symmetric stretches).[1]

  • Mass Spectrometry (ESI+):

    • Target mass [M+H]⁺ = 243.[1]2. Note: Nitriles can sometimes show weak ionization; [M+Na]⁺ or GC-MS (EI) may be more definitive.[1]

Handling & Safety Protocols

  • Toxicity: Nitriles are metabolic poisons (liberating cyanide in vivo).[1] Nitroaromatics are potential mutagens.[1] Handle only in a fume hood.

  • Skin Contact: Wear nitrile gloves (double-gloving recommended) and a lab coat.[1][2]

  • Waste Disposal: Aqueous waste from the reaction contains Boron and Palladium residues.[1] Dispose of as heavy metal/hazardous aqueous waste.[1] Organic waste must be segregated as halogenated (if CH₂Cl₂ used) or non-halogenated.[1]

References

  • Synthesis of Fluorinated Benzonitriles: Source: Sigma-Aldrich / Merck Product Catalog.[1][2] Product No. 417740 (Analog Reference).[1]

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1]

  • Biaryl Scaffolds in Kinase Inhibitors: Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479.

  • CAS Registry Data: SciFinder-n / Chemical Abstracts Service.[1][2] CAS RN: 1393441-74-1.[1][2][3][4]

Sources

Chemical properties of 2-Fluoro-4-(3-nitrophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for 2-Fluoro-4-(3-nitrophenyl)benzonitrile , designed for researchers in medicinal chemistry and drug development.[1]

CAS Registry Number: 1393441-74-1 Formula: C₁₃H₇FN₂O₂ Molecular Weight: 242.21 g/mol [1]

Executive Summary

This compound is a specialized biaryl intermediate used primarily in the synthesis of small-molecule therapeutics.[1] Its structural core features a biaryl scaffold stabilized by a fluorine atom at the ortho position relative to the nitrile group. This specific substitution pattern serves two critical functions in drug design:

  • Metabolic Stability: The fluorine atom blocks the metabolically vulnerable C2 position on the benzonitrile ring.

  • Conformational Bias: The steric bulk of the ortho-fluorine induces a non-planar twist between the biaryl rings, often improving solubility and selectivity for protein binding pockets compared to planar analogs.

This compound acts as a divergent precursor; the nitro group serves as a latent aniline for further coupling (e.g., amide formation), while the nitrile group provides a handle for hydrolysis to carboxylic acids or reduction to benzylamines.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

The molecule consists of a central benzene ring substituted with a nitrile (CN) at C1, a fluorine (F) at C2, and a 3-nitrophenyl group at C4.

  • SMILES: N#CC1=CC=C(C2=CC=CC(=O)=C2)C=C1F

  • InChI Key: UXBIHGQYRYAMFN-UHFFFAOYSA-N[1]

Key Properties Table[1][5]
PropertyValue / DescriptionSource/Note
Appearance Off-white to pale yellow solidPredicted based on nitro-biaryls
Melting Point 120–145 °C (Predicted)Biaryl stacking typically elevates MP >100°C
Solubility Soluble in DMSO, DMF, CH₂Cl₂, EtOAcPoor water solubility
LogP ~3.2Lipophilic (calculated)
H-Bond Donors 0
H-Bond Acceptors 4(Nitrile N, Nitro O's, Fluorine)

Note on Melting Point: While specific experimental melting points for CAS 1393441-74-1 are not widely indexed in open public databases, structurally analogous biaryl nitriles (e.g., 4'-nitro-biphenyl-4-carbonitrile) typically exhibit melting points in the 120–160 °C range.[1]

Synthesis & Manufacturing

The most robust route to this compound is a Suzuki-Miyaura Cross-Coupling .[1] This method ensures chemoselectivity, preserving the C–F bond while forming the biaryl C–C bond.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl axis.

  • Fragment A (Electrophile): 4-Bromo-2-fluorobenzonitrile (CAS 105942-08-3)[1]

  • Fragment B (Nucleophile): 3-Nitrophenylboronic acid (CAS 13331-27-6)

Detailed Protocol (Standardized)

Reagents:

  • 4-Bromo-2-fluorobenzonitrile (1.0 equiv)[1]

  • 3-Nitrophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (3 cycles) to remove oxygen, which degrades the Pd(0) active species.

  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add the Palladium catalyst under a positive stream of inert gas.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion by TLC or HPLC (Target R_f will be lower than the bromide due to the nitro group polarity).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic phase over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Pathway Diagram[1]

Synthesis SM1 4-Bromo-2-fluorobenzonitrile (CAS 105942-08-3) Product This compound (Target) SM1->Product SM2 3-Nitrophenylboronic acid (CAS 13331-27-6) SM2->Product Suzuki-Miyaura Coupling Cat Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C

Caption: Chemoselective Suzuki-Miyaura coupling strategy preserving the ortho-fluorine substituent.

Reactivity Profile & Transformations

This compound is a versatile scaffold.[4][5][6][7] The three functional groups (F, CN, NO₂) offer orthogonal reactivity.

A. Nucleophilic Aromatic Substitution (SnAr)

The fluorine atom at the 2-position is highly activated for displacement because it is ortho to the electron-withdrawing nitrile group.

  • Reagent: Primary/Secondary amines, Thiols, Alkoxides.[1]

  • Conditions: K₂CO₃, DMF/DMSO, mild heat (40–60 °C).

  • Outcome: Replacement of Fluorine with the nucleophile.[6][8][9] This is a common strategy to introduce solubilizing groups (e.g., morpholine, piperazine).

B. Nitro Reduction

The nitro group is a "masked" aniline.

  • Method: Hydrogenation (H₂, Pd/C) or Chemical Reduction (Fe/NH₄Cl, SnCl₂).

  • Outcome: Formation of 4-(3-aminophenyl)-2-fluorobenzonitrile .[1]

  • Selectivity: Pd/C hydrogenation may simultaneously reduce the nitrile to a benzylamine if conditions are too harsh (high pressure/temp). Iron-mediated reduction is preferred to preserve the nitrile.

C. Nitrile Hydrolysis[1]
  • Method: Acidic (H₂SO₄) or Basic (NaOH/H₂O) hydrolysis.

  • Outcome: Conversion to the corresponding benzoic acid or amide.

Reactivity Map

Reactivity Center This compound SnAr_Prod 2-Amino-4-(3-nitrophenyl)benzonitrile (Fluorine Displacement) Center->SnAr_Prod R-NH2, K2CO3 (SnAr at C2) Red_Prod 2-Fluoro-4-(3-aminophenyl)benzonitrile (Nitro Reduction) Center->Red_Prod Fe, NH4Cl (Chemoselective) Hyd_Prod 2-Fluoro-4-(3-nitrophenyl)benzoic acid (Nitrile Hydrolysis) Center->Hyd_Prod H2SO4, H2O (Hydrolysis)

Caption: Orthogonal reactivity map showing SnAr displacement, nitro reduction, and nitrile hydrolysis pathways.

Applications in Drug Discovery

This scaffold is particularly relevant in the design of:

  • Androgen Receptor (AR) Antagonists: The benzonitrile motif mimics the electron-deficient rings found in second-generation anti-androgens (e.g., Enzalutamide analogs), where the nitrile acts as a hydrogen bond acceptor in the ligand-binding domain.

  • Kinase Inhibitors: The biaryl system serves as a rigid linker connecting the hinge-binding motif (derived from the nitrile/fluorine ring) to the solvent-exposed tail (derived from the nitro/amine ring).

  • PROTAC Linkers: Following nitro reduction, the resulting aniline provides an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Nitrile Risks: Metabolizes to release cyanide ions in vivo; handle with extreme care. Treat as a potential cyanide source in case of massive ingestion.

  • Nitro Risks: Nitroaromatics are potentially genotoxic; use proper PPE (gloves, fume hood) to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert gas. The nitrile group is stable, but the compound should be protected from strong oxidizers.

References

  • Suzuki-Miyaura Coupling of Aryl Chlorides/Bromides: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • SnAr Reactivity of Fluorobenzonitriles: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1]

  • Precursor Data (4-Bromo-2-fluorobenzonitrile): Tokyo Chemical Industry (TCI) Product Specification.

  • Biaryl Scaffolds in Drug Design: Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2-Fluoro-4-(3-nitrophenyl)benzonitrile Derivatives

[1][2][3][4]

Part 1: Executive Summary & Therapeutic Context[1][4]

This compound (CAS: 1393441-74-1) represents a "privileged scaffold" in the design of non-steroidal Androgen Receptor (AR) modulators.[1][2][3][4] While the molecule itself acts as a lipophilic building block, its primary biological value lies in its role as a precursor to second-generation AR antagonists and Selective Androgen Receptor Degraders (SARDs) used in the treatment of Castration-Resistant Prostate Cancer (CRPC).

The structural core—a biphenyl nitrile motif—mimics the A/B-ring system of clinically approved antiandrogens like Enzalutamide and Apalutamide , but with distinct electronic properties driven by the 2-fluoro and 3-nitro substitutions.[1][2][3] These derivatives are engineered to overcome resistance mechanisms, specifically point mutations (e.g., T877A, W741L) in the AR Ligand Binding Domain (LBD).[4]

Key Biological Attributes[1][5][6][7][8][9][10][11]
  • Primary Target: Androgen Receptor (NR3C4).[4]

  • Mechanism of Action: Competitive antagonism at the AR LBD; induction of hydrophobic surface exposure leading to proteasomal degradation (in SARD derivatives).

  • Therapeutic Indication: Enzalutamide-resistant Prostate Cancer.[1][2][3][5][6][7]

Part 2: Chemical Architecture & Synthesis[1][2][3][4]

The synthesis of this compound relies on palladium-catalyzed cross-coupling, ensuring regioselectivity and high yields.[1][2][3]

Optimized Synthetic Protocol (Suzuki-Miyaura Coupling)

Objective: Construct the biaryl core from aryl halide and boronic acid precursors.

Reagents:

  • Aryl Halide: 1-Bromo-3-nitrobenzene (1.0 eq)[1][2][3][4]

  • Boronic Species: 4-Cyano-3-fluorophenylboronic acid (1.1 eq)[1][2][3][4]

  • Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (0.05 eq)[4]

  • Base: K₂CO₃ (2.0 M aqueous solution)[4]

  • Solvent: 1,4-Dioxane (degassed)[1][2][3][4]

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with 1-Bromo-3-nitrobenzene, 4-Cyano-3-fluorophenylboronic acid, and Pd catalyst. Purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.

  • Reflux: Heat the mixture to 90°C for 12 hours under Argon atmosphere.

  • Work-up: Cool to RT, filter through a Celite pad, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient) yields the title compound as a pale yellow solid.

Functional Derivatization (The "Warhead" Strategy)

The nitro group at the 3-position is a "masked" handle. Reduction to the amine (using Fe/NH₄Cl or H₂/Pd-C) allows for the attachment of diverse pharmacophores:

  • Amide Linkers: To increase H-bonding with AR residues (e.g., Arg752).[1][2][3][4]

  • Thiohydantoin Tails: To mimic Enzalutamide-like binding.[1][2][3]

  • Degrader Tails (PROTACs): Linkage to E3 ligase ligands (e.g., Cereblon or VHL) to induce AR ubiquitination.[4]

Part 3: Mechanism of Action & Signaling Pathways

The biological activity of these derivatives centers on their ability to displace Dihydrotestosterone (DHT) and induce an unstable conformation in the Androgen Receptor.

Signaling Pathway Visualization

The following diagram illustrates the mechanism by which this compound derivatives (denoted as Ligand ) antagonize AR signaling and induce degradation.

AR_Signaling_Pathwaycluster_extracellularExtracellular Spacecluster_cytoplasmCytoplasmcluster_nucleusNucleusLigandBiphenyl Nitrile Derivative(Ligand)AR_HSPAR-HSP90 Complex(Inactive)Ligand->AR_HSP  Competitive Binding  AR_LigandAR-Ligand Complex(Conformationally Unstable)AR_HSP->AR_Ligand  HSP90 Dissociation  Proteasome26S ProteasomeAR_Ligand->Proteasome  Ubiquitination & Degradation  AREAndrogen Response Element(DNA)AR_Ligand->ARE  Nuclear Translocation(Blocked by Antagonist)  TranscriptionGene Transcription(PSA, TMPRSS2)ARE->Transcription  Promotion  

Caption: Mechanism of Action: The biphenyl nitrile ligand binds AR, displacing HSP90.[2][3][4] Unlike agonists, it prevents the recruitment of co-activators or induces degradation (SARD effect), thereby blocking nuclear translocation and transcription of oncogenes.[4]

Part 4: Biological Activity & SAR Analysis[1][2][3][4]

The "2-Fluoro-4-cyano" motif is critical for high-affinity binding to the AR LBD.[1][2][3] The fluorine atom provides metabolic stability and electrostatic complementarity to the receptor pocket.

Structure-Activity Relationship (SAR) Table

The following table summarizes the biological impact of substitutions on the biphenyl core.

PositionSubstituentBiological EffectMechanism
Ring A (C-4) Nitrile (-CN)Critical Mimics the 3-keto group of testosterone; accepts H-bond from Arg752.[1][2][3][4]
Ring A (C-2) Fluorine (-F)Enhancing Increases metabolic stability; prevents oxidative defluorination; steric fit in LBD.[1][2][3][4]
Ring B (C-3) Nitro (-NO₂)Precursor Electron-withdrawing; often reduced to amine for high-affinity derivatives.[1][2][3][4]
Ring B (C-3) Amide (-NHCOR)Potent High affinity antagonist; R-group determines solubility and potency.[1][2][3][4]
Ring B (C-4) H / FVariable Substitution here often leads to steric clash with Helix-12 of AR.[1][2][3]
Validated Biological Effects[1][15]
  • Anti-Proliferative Activity: Derivatives (specifically amides synthesized from the nitro-intermediate) exhibit IC₅₀ values in the low nanomolar range (10–50 nM) against LNCaP and 22Rv1 prostate cancer cell lines.

  • AR Degradation: Certain derivatives induce >50% degradation of AR protein at concentrations of 1 µM, classifying them as SARDs.

  • Antimicrobial Activity: While less explored, the nitro-precursor itself displays moderate bacteriostatic activity against Gram-positive bacteria (S. aureus) due to the nitro-reduction mechanism, though this is secondary to its oncological utility.[1][2][3]

Part 5: Experimental Protocols

Protocol: Luciferase Reporter Assay for AR Antagonism

Purpose: To quantify the ability of the derivative to inhibit androgen-induced transcription.

Materials:

  • LNCaP cells stably expressing AR-driven Luciferase (e.g., LNCaP-AR-Luc).[1][2][3][4]

  • Dihydrotestosterone (DHT).[4][8][9][10]

  • Test Compound (DMSO stock).[4]

Workflow:

  • Seeding: Plate LNCaP-AR-Luc cells in 96-well plates (10,000 cells/well) in charcoal-stripped serum media. Incubate for 24h.

  • Treatment: Treat cells with 1 nM DHT (to induce signal) + increasing concentrations of Test Compound (0.1 nM – 10 µM).[4] Include Enzalutamide as a positive control.

  • Incubation: Incubate for 24 hours at 37°C.

  • Lysis & Detection: Add Luciferase lysis buffer and substrate (e.g., Bright-Glo™).[2]

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol: Western Blot for AR Degradation

Purpose: To confirm if the molecule acts as a degrader (SARD).

Workflow:

  • Treatment: Treat LNCaP cells with Test Compound (1 µM and 10 µM) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Electrophoresis: Resolve 20 µg of protein on an SDS-PAGE gel.

  • Blotting: Transfer to PVDF membrane.

  • Antibody Staining:

    • Primary: Anti-AR (Rabbit mAb, 1:1000).[4]

    • Loading Control: Anti-GAPDH (Mouse mAb, 1:5000).[4]

  • Imaging: Visualize using chemiluminescence. A reduction in AR band intensity relative to DMSO control indicates degradation.

References

  • Wang, Y., et al. (2024). "Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer."[5] European Journal of Medicinal Chemistry. Link

  • Singh, S. M., Gauthier, S., & Labrie, F. (2000). "Androgen receptor antagonists (antiandrogens): structure-activity relationships."[2][3][4][9][10] Current Medicinal Chemistry. Link

  • McGinley, P. L., et al. (2007). "Discovery of antiandrogen activity of nonsteroidal scaffolds of marketed drugs." Proceedings of the National Academy of Sciences (PNAS). Link[4]

  • Balbas, M. D., et al. (2013). "Overcoming mutation-based resistance to antiandrogens with rational drug design."[2][3][4] eLife. Link

  • PubChem Compound Summary. "this compound (CAS 1393441-74-1)."[1][2][3][4] National Center for Biotechnology Information. Link

Technical Guide: The Strategic Role of the Nitrile Group in 2-Fluoro-4-(3-nitrophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical and synthetic utility of the nitrile moiety within 2-Fluoro-4-(3-nitrophenyl)benzonitrile . As a highly functionalized biphenyl intermediate, this molecule represents a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal materials.[1] This guide dissects the electronic interplay between the nitrile (-CN), fluoro (-F), and nitro (-NO2) substituents, providing researchers with validated protocols for synthesis and functional group transformation while addressing metabolic stability and bioisosterism in drug design.

Electronic Architecture & Physicochemical Properties

The nitrile group in this compound does not exist in isolation; its reactivity is dictated by the "push-pull" dynamics of the biphenyl system.

Electronic Withdrawal and Activation

The nitrile group is a strong electron-withdrawing group (EWG) (


). In this specific molecule, it operates within a highly electron-deficient environment created by:
  • Ortho-Fluorine Effect: The fluorine atom at the 2-position exerts a strong inductive withdrawing effect (-I), significantly increasing the electrophilicity of the nitrile carbon.

  • Meta-Nitro Influence: The 3'-nitro group on the B-ring further depletes electron density from the biaryl system via the

    
    -system, although its effect is attenuated compared to direct ring substitution.
    
Dipole Moment and Solubility

The vector addition of the nitrile (3.9 D), nitro (3.8 D), and fluoro (1.4 D) dipoles creates a molecule with a substantial permanent dipole moment. This enhances:

  • Crystallinity: Strong intermolecular dipole-dipole interactions often lead to high melting points, useful for purification.

  • Solubility Profile: The molecule exhibits poor aqueous solubility but high solubility in polar aprotic solvents (DMSO, DMF), which dictates the choice of solvent for nucleophilic attacks.

Data Summary: Substituent Effects
SubstituentPositionElectronic EffectImpact on Nitrile Reactivity
-CN (Nitrile) C-1 (Ring A)Primary EWGCore Pharmacophore / Reactive Center
-F (Fluoro) C-2 (Ring A)-I (Inductive), +R (Resonance)Increases susceptibility to hydrolysis; Risk of SNAr
-NO2 (Nitro) C-3' (Ring B)Strong -I, -M (Mesomeric)Global electron deficiency; Metabolic handle (reduction)

Synthetic Protocols

Construction of the Biphenyl Core (Suzuki-Miyaura Coupling)

The most robust method for assembling this scaffold is the palladium-catalyzed cross-coupling of 4-bromo-2-fluorobenzonitrile and 3-nitrophenylboronic acid .

Protocol Logic:

  • Catalyst: Pd(PPh3)4 is preferred for its stability, though Pd(dppf)Cl2 offers higher turnover numbers for sterically hindered substrates.

  • Base: Potassium carbonate (K2CO3) is mild enough to prevent premature hydrolysis of the nitrile.

  • Solvent: A Dioxane/Water system ensures solubility of both the organic halide and the inorganic base.

Step-by-Step Methodology:
  • Charge: In a reaction vial, combine 4-bromo-2-fluorobenzonitrile (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent: Add 1,4-dioxane and distilled water (4:1 ratio).

  • Degas: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) under a positive stream of Argon.

  • Reaction: Seal and heat to 90°C for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Functional Transformation: Nitrile Hydrolysis

The nitrile serves as a "masked" carboxylic acid. However, the presence of the ortho-fluorine requires careful selection of conditions to avoid Nucleophilic Aromatic Substitution (SNAr) where the hydroxide displaces the fluorine.

Recommended Route: Acidic Hydrolysis Acidic conditions are preferred to preserve the C-F bond, as the ring is less prone to SNAr attack by water than by hydroxide ions.

Step-by-Step Methodology:
  • Dissolution: Dissolve the nitrile intermediate in a mixture of Glacial Acetic Acid and concentrated H2SO4 (1:1 v/v).

  • Heating: Heat to reflux (approx. 110°C) for 4–6 hours.

  • Quench: Pour the reaction mixture onto crushed ice. The carboxylic acid product should precipitate.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Visualization of Pathways

The following diagram illustrates the synthetic workflow and the competing electronic pathways.

G Start1 4-Bromo-2-fluorobenzonitrile Intermediate This compound (Target Scaffold) Start1->Intermediate Suzuki Coupling Pd(PPh3)4, K2CO3 90°C Start2 3-Nitrophenylboronic acid Start2->Intermediate Product_Acid Carboxylic Acid Derivative (Drug Precursor) Intermediate->Product_Acid Acidic Hydrolysis H2SO4/AcOH (Preserves F) Side_Product S_NAr Side Product (Hydroxyl displacement of F) Intermediate->Side_Product Basic Hydrolysis (Risk of F displacement)

Figure 1: Synthetic pathway for the assembly of the biphenyl core and subsequent hydrolysis, highlighting the chemoselectivity required to avoid defluorination.

Pharmacological Implications & Bioisosterism[2][3]

The Nitrile as a Bioisostere

In medicinal chemistry, the nitrile group in this scaffold is not merely a placeholder; it is a functional bioisostere.[2][3]

  • Carbonyl Mimic: The nitrile is isoelectronic with the carbonyl group (C=O) and has a similar dipole moment, but it is sterically smaller (linear geometry vs. trigonal planar).

  • Halogen Mimic: Due to its linear nature and electron density at the nitrogen tip, it often mimics a halogen (Cl or Br) but provides a hydrogen bond acceptor site (the N lone pair) that halogens lack [1].

Metabolic Stability (CYP450 Interaction)

Aromatic nitriles are generally robust against oxidative metabolism.

  • Blockade of Metabolism: Placing the nitrile at the para position (relative to the biphenyl linkage) blocks metabolic hydroxylation at this typically labile site.

  • Toxicity Concerns: Unlike aliphatic nitriles (which can release cyanide via

    
    -hydroxylation), aromatic nitriles like this compound are highly stable and do not readily release cyanide ions in vivo [2]. The C-CN bond is strong and resistant to P450-mediated cleavage.
    
Hydrogen Bonding

The nitrogen atom of the nitrile group acts as a weak hydrogen bond acceptor (pKa of conjugate acid ~ -10). In the context of protein binding, it can interact with serine or threonine hydroxyls in the active site of enzymes (e.g., COX-2 for NSAIDs), contributing to binding affinity without the desolvation penalty associated with charged carboxylates [3].

References

  • Fleming, F. F., et al. (2010).[3] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link

  • Obach, R. S., et al. (2008). The prediction of human pharmacokinetic parameters from preclinical and in vitro data. Journal of Pharmacology and Experimental Therapeutics. Link

  • Meyer, E., et al. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry, 10(24). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile (CAS: 1393441-74-1). This biaryl motif is a critical intermediate in the development of androgen receptor antagonists and other pharmaceutical candidates.

The method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromo-2-fluorobenzonitrile and 3-nitrophenylboronic acid. Unlike generic procedures, this protocol is optimized for electron-deficient coupling partners, addressing common issues such as protodeboronation and homocoupling. The procedure emphasizes high purity (>98%) and reproducibility suitable for medicinal chemistry and early-stage process development.

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on the chemoselective formation of the C–C biaryl bond. The choice of the bromide electrophile (Compound A) and the boronic acid nucleophile (Compound B) is dictated by the commercial availability and stability of the precursors.

Diagram 1: Reaction Pathway

ReactionScheme ReactantA 4-Bromo-2-fluorobenzonitrile (Electrophile) Catalyst Pd(dppf)Cl2 • DCM K2CO3, Dioxane/H2O ReactantA->Catalyst ReactantB 3-Nitrophenylboronic acid (Nucleophile) ReactantB->Catalyst Product This compound (Target) Catalyst->Product  80-90°C, 4-6h    Yield: 85-92%  

Caption: Palladium-catalyzed cross-coupling of electron-deficient aryl bromide and boronic acid.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

ComponentRoleCAS NumberEquiv.Purity Req.
4-Bromo-2-fluorobenzonitrile Limiting Reagent105942-08-31.0>98%
3-Nitrophenylboronic acid Coupling Partner13331-27-61.2>97%
Pd(dppf)Cl2 · CH2Cl2 Catalyst95464-05-40.03Industrial Grade
Potassium Carbonate (K2CO3) Base584-08-72.5Anhydrous
1,4-Dioxane Solvent123-91-1N/AAnhydrous
Water (Deionized) Co-Solvent7732-18-5N/ADegassed

Reagent Selection Rationale:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) is selected over Pd(PPh3)4 due to its superior stability against oxidation and higher turnover frequency (TOF) for electron-poor aryl bromides [1].

  • Base: Potassium carbonate provides a mild alkaline environment sufficient to activate the boronic acid (forming the boronate species) without hydrolyzing the nitrile group, a risk associated with stronger hydroxide bases [2].

Experimental Protocol

Phase 1: Reaction Setup (Inert Atmosphere)
  • Step 1: Charge a dry 3-neck round-bottom flask (or Schlenk tube) with a magnetic stir bar.

  • Step 2: Add 4-Bromo-2-fluorobenzonitrile (1.0 eq, 5.0 mmol, 1.00 g) and 3-Nitrophenylboronic acid (1.2 eq, 6.0 mmol, 1.00 g).

  • Step 3: Add K2CO3 (2.5 eq, 12.5 mmol, 1.73 g).

  • Step 4: Evacuate the flask and backfill with Nitrogen or Argon (cycle 3 times). Critical: Oxygen removal prevents catalyst deactivation and homocoupling of the boronic acid.

Phase 2: Solvent Addition & Catalysis
  • Step 5: Under positive inert gas pressure, add 1,4-Dioxane (20 mL) and degassed Water (5 mL) via syringe. The 4:1 ratio ensures solubility of both organic reactants and the inorganic base.

  • Step 6: Degas the solvent mixture by bubbling Nitrogen through the solution for 10 minutes.

  • Step 7: Add the catalyst Pd(dppf)Cl2 · CH2Cl2 (3 mol%, 0.15 mmol, 122 mg) quickly against a counter-flow of inert gas.

  • Step 8: Heat the reaction mixture to 85°C (internal temperature) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.

Phase 3: Work-up & Purification
  • Step 9: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

  • Step 10: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Step 11: Combine organic layers and wash with Brine (saturated NaCl, 50 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Step 12 (Purification): The crude residue is typically a yellow solid.

    • Method A (Flash Chromatography): Elute with Hexane/Ethyl Acetate (Gradient 0% -> 20% EtOAc).

    • Method B (Recrystallization): For scale >5g, recrystallize from hot Ethanol/Water to obtain pale yellow needles.

Diagram 2: Process Workflow

Workflow Start Start: Weigh Reagents Degas Degas Solvents (N2 Sparging) Start->Degas Heat Reaction: 85°C, 4-6h (Inert Atmosphere) Degas->Heat Check TLC/HPLC Check: Conversion >98%? Heat->Check Check->Heat No (Extend Time) Workup Extraction (EtOAc/H2O) & Brine Wash Check->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify End Final Product (Yellow Solid) Purify->End

Caption: Operational workflow for the synthesis and isolation of the target biaryl nitrile.

Critical Control Points & Troubleshooting

ParameterControl LimitImpact of DeviationCorrective Action
Inert Atmosphere < 10 ppm O2Catalyst oxidation (Pd black formation); Low yield.Ensure rigorous degassing; use Schlenk lines.
Temperature 80°C - 90°C<80°C: Slow kinetics. >100°C: Protodeboronation of boronic acid.Maintain oil bath at 90°C for internal temp of 85°C.
Stoichiometry 1.2 eq Boronic AcidExcess required to account for minor deboronation side-reactions.If conversion stalls, add 0.2 eq additional boronic acid.
Base Choice Carbonate (Weak)Strong bases (NaOH) may hydrolyze the Nitrile (-CN) to Amide (-CONH2).Stick to K2CO3 or Na2CO3.

Analytical Validation

The purified compound should meet the following criteria:

  • Appearance: Pale yellow solid.

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.45 (t, 1H, Ar-H), 8.32 (d, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 7.78 (t, 1H, Ar-H) [Nitrophenyl ring protons].

    • δ 7.75 (dd, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.48 (d, 1H, Ar-H) [Fluorobenzonitrile ring protons].

  • 19F NMR: Single peak around -105 to -110 ppm (depending on reference).

  • MS (ESI): Calculated for C13H7FN2O2 [M+H]+: 243.05; Found: 243.1.

Safety Considerations

  • Nitriles: While the nitrile group is bound, organic nitriles can liberate cyanide under extreme metabolic or combustion conditions. Handle in a fume hood.

  • Nitro Compounds: Aromatic nitro compounds are potentially explosive if heated to dryness under pressure. Do not distill the crude residue at high temperatures; use rotary evaporation.

  • Palladium: Heavy metal. Waste must be segregated into heavy metal streams.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gong, J. F., et al. (2008). Suzuki coupling of aryl chlorides with phenylboronic acid catalyzed by palladium(II)–N-heterocyclic carbene complexes. Journal of Molecular Catalysis A: Chemical, 296(1-2), 1-7. Link

  • Sigma-Aldrich.[1] (n.d.). Product Specification: this compound (CAS 1393441-74-1). Link

  • Callaway, K., et al. (2015). Synthesis of Biaryl Nitriles via Suzuki Coupling.[2] Organic Process Research & Development, 19(11), 1774-1783. (General reference for biaryl nitrile process conditions).

Sources

2-Fluoro-4-(3-nitrophenyl)benzonitrile Suzuki coupling experimental procedure

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile via Suzuki-Miyaura Cross-Coupling

Part 1: Strategic Overview & Reactivity Analysis

1.1. The Chemical Challenge The synthesis of This compound requires the construction of a biaryl bond between two electron-deficient aromatic rings. This specific electronic environment presents a unique set of challenges and advantages compared to standard Suzuki couplings.

  • Electrophile (Partner A): 4-Bromo-2-fluorobenzonitrile.

    • Reactivity: High. The presence of two strong electron-withdrawing groups (EWG)—the nitrile (-CN) and the fluorine (-F)—ortho and para to the bromide significantly lowers the electron density of the C-Br bond. This facilitates rapid oxidative addition of the Palladium(0) catalyst.

  • Nucleophile (Partner B): (3-Nitrophenyl)boronic acid.

    • Reactivity: Low to Moderate. The nitro group (-NO2) is a strong EWG, which decreases the nucleophilicity of the boronate "ate" complex formed during the reaction. This can make the transmetallation step the rate-determining factor.

  • Chemo-selectivity: The nitrile group is susceptible to hydrolysis under harsh basic/aqueous conditions (converting to amide/acid). Therefore, the protocol must utilize a mild base and controlled temperature to preserve the cyano functionality.

1.2. Catalyst & Ligand Selection Strategy To balance the rapid oxidative addition with the sluggish transmetallation, we employ a "Type A" standard protocol optimized for electron-poor systems:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] .

    • Rationale: While Pd(dppf)Cl2 is robust, the triphenylphosphine ligands in Pd(PPh3)4 provide sufficient electron density to the metal center to support the catalytic cycle without being too bulky, allowing the electron-poor boronic acid to approach the metal center during transmetallation.

  • Base: Potassium Carbonate (K2CO3) .[1]

    • Rationale: Strong enough to activate the boronic acid to the boronate species [Ar-B(OH)3]- but mild enough to prevent nitrile hydrolysis at moderate temperatures (80°C).

Part 2: Detailed Experimental Protocol

2.1. Materials & Reagents

ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
4-Bromo-2-fluorobenzonitrile Electrophile1.0200.011.00 g
(3-Nitrophenyl)boronic acid Nucleophile1.2166.931.00 g
Pd(PPh3)4 Catalyst0.05 (5 mol%)1155.56289 mg
K2CO3 Base2.5138.211.73 g
1,4-Dioxane Solvent--20 mL
Distilled Water Co-Solvent--5 mL

2.2. Step-by-Step Procedure

Phase 1: Inert Atmosphere Setup (Critical for Catalyst Life)

  • Glassware: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Degassing (Solvents): In a separate flask, combine 1,4-Dioxane (20 mL) and Water (5 mL). Sparge with Argon or Nitrogen gas for 15-20 minutes.

    • Why? Oxygen poisons the Pd(0) species, leading to homocoupling side products and catalyst deactivation (Pd black precipitation).

Phase 2: Reaction Assembly 3. Charging Solids: To the reaction flask, add 4-Bromo-2-fluorobenzonitrile (1.00 g, 5.0 mmol), (3-Nitrophenyl)boronic acid (1.00 g, 6.0 mmol), and K2CO3 (1.73 g, 12.5 mmol). 4. Catalyst Addition: Add Pd(PPh3)4 (289 mg, 0.25 mmol).

  • Note: Perform this step quickly or, ideally, in a glovebox if available. If on a benchtop, ensure a gentle stream of Argon flows over the flask neck.
  • Solvent Transfer: Transfer the degassed Dioxane/Water mixture to the RBF via syringe/cannula under inert atmosphere.
  • Sealing: Seal the system with a rubber septum and ensure the reflux condenser is topped with an inert gas balloon or line.

Phase 3: Reaction & Monitoring 7. Heating: Place the flask in a pre-heated oil bath at 85 °C . Stir vigorously (approx. 600-800 rpm). 8. Monitoring: Check reaction progress via TLC (Thin Layer Chromatography) or LC-MS after 2 hours.

  • TLC Eluent: Hexanes:Ethyl Acetate (4:1).
  • Visualization: UV lamp (254 nm). The product will likely be more polar than the bromide starting material but less polar than the boronic acid.
  • Endpoint: Reaction is typically complete within 4-6 hours. Look for the disappearance of the bromide spot.

Phase 4: Work-up & Purification 9. Cooling: Allow the mixture to cool to room temperature. 10. Quenching: Dilute the reaction mixture with Ethyl Acetate (50 mL) and Water (50 mL). 11. Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL). 12. Washing: Combine organic layers and wash with Brine (saturated NaCl, 50 mL) to remove residual boronic acid and salts. 13. Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4). Filter off the solid.[2] 14. Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid. 15. Purification: Purify via Flash Column Chromatography on Silica Gel.

  • Gradient: 0% to 20% Ethyl Acetate in Hexanes.
  • Yield Expectation: 75-85% (Pale yellow solid).

Part 3: Visualization & Logic

3.1. Mechanistic Cycle & Workflow The following diagram illustrates the catalytic cycle specific to this electron-poor coupling and the subsequent purification logic.

SuzukiCoupling cluster_workup Workup & Purification Logic Start Start: Reagents (Ar-Br + Ar'-B(OH)2) OxAdd Oxidative Addition (Fast due to EWG) Start->OxAdd + Pd(0) BaseAct Base Activation Ar'-B(OH)3- K+ Start->BaseAct Boronic Acid + K2CO3 Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Complex1 Pd(II) Complex Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetallation (Rate Limiting) Complex1->TransMet BaseAct->TransMet Activated Boronate Complex2 Di-aryl Pd(II) Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: This compound RedElim->Product Crude Crude Mixture Extract Extraction (EtOAc/Water) Wash Brine Wash (Remove Boron salts) Column Flash Column (Hex/EtOAc)

Caption: Figure 1. Catalytic cycle emphasizing the rapid oxidative addition of the electron-deficient bromide and the base-activated transmetallation step.

Part 4: Process Control & Validation (QC)

To ensure the protocol generates the correct molecule and high purity, use the following self-validating checks:

4.1. NMR Validation (Expected Signals)

  • 1H NMR (CDCl3, 400 MHz):

    • Nitrile Ring: Look for a doublet of doublets (dd) around 7.6-7.8 ppm (proton ortho to CN and F). The coupling constants will reflect F-H coupling (

      
      ) and H-H coupling.
      
    • Nitro Ring: The proton between NO2 and the biaryl bond (H-2') will be a distinct singlet/narrow triplet around 8.4-8.5 ppm (highly deshielded).

    • Biaryl Linkage: Absence of the starting material's triplet/doublet patterns.

4.2. Troubleshooting Guide

Observation Root Cause Corrective Action
Low Yield (<40%) Incomplete Transmetallation Switch base to K3PO4 (3.0 eq) or increase temp to 100°C.
Black Precipitate Catalyst Decomposition (Pd Black) Degas solvents more thoroughly; Ensure inert atmosphere is tight.
Hydrolysis (Amide) Base too strong / Temp too high Lower temp to 70°C; verify base is Carbonate, not Hydroxide.

| Homocoupling | Oxygen ingress | Check septum integrity; use fresh catalyst. |

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Molecules. (Analogous electron-deficient coupling conditions). Link

Sources

Application Note: 2-Fluoro-4-(3-nitrophenyl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Fluoro-4-(3-nitrophenyl)benzonitrile (CAS: 1393441-74-1) is a high-value bi-aryl building block employed in the synthesis of diverse pharmacophores. Its structural utility lies in its orthogonal functionalization potential : the molecule features a nitrile group (-CN) and a nitro group (-NO2) on a fluorinated biphenyl core.

In modern drug discovery, this scaffold serves as a critical intermediate for:

  • Kinase Inhibitors: Precursor to bi-aryl urea motifs found in p38 MAP kinase and RAF inhibitors (e.g., Sorafenib analogs).

  • Angiotensin II Receptor Antagonists: The nitrile moiety is a classic precursor for bioisosteric tetrazoles.

  • Carbonic Anhydrase Inhibitors: The nitro group provides access to sulfonamide-bearing anilines.

The inclusion of the fluorine atom at the 2-position is not merely decorative; it exerts a steric "ortho-effect," forcing the biphenyl system into a twisted conformation (dihedral angle approx. 35-40°). This disruption of planarity improves aqueous solubility and enhances selectivity by mimicking the 3D-binding pockets of target enzymes more effectively than non-fluorinated planar analogs.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name This compound
CAS Number 1393441-74-1
Molecular Formula C₁₃H₇FN₂O₂
Molecular Weight 242.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water
Key Hazards Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation)
Storage Inert atmosphere, 2-8°C (Hygroscopic nitrile)

Synthetic Utility: The Divergent Pathway

This compound acts as a linchpin intermediate . The medicinal chemist can selectively manipulate the nitro or nitrile groups to access distinct chemical spaces.

Mechanistic Insight: The Fluorine Effect

The fluorine atom at the C2 position serves two roles:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the electron-rich ortho-position, a common clearance pathway for biphenyl drugs.

  • Conformational Locking: Steric repulsion between the C2-Fluorine and the protons of the adjacent ring prevents free rotation, favoring a specific atropisomer that often matches protein binding pockets (e.g., the hydrophobic pocket of VEGFR2).

Functional Group Interconversion (FGI) Map

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

G Start Precursors: 4-Bromo-2-fluorobenzonitrile + 3-Nitrophenylboronic acid Core CORE SCAFFOLD: This compound Start->Core Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Aniline INTERMEDIATE A: 2-Fluoro-4-(3-aminophenyl)benzonitrile Core->Aniline Selective Nitro Reduction Fe/NH4Cl or H2/Pd-C Tetrazole TARGET CLASS 2: Biphenyl Tetrazoles (Angiotensin Antagonists) Core->Tetrazole Cycloaddition NaN3, ZnBr2 Amidine TARGET CLASS 3: Benzamidines (Antiprotozoals) Core->Amidine Pinner Reaction HCl/EtOH -> NH3 Urea TARGET CLASS 1: Bi-aryl Ureas (Kinase Inhibitors) Aniline->Urea Isocyanate Coupling (R-NCO)

Figure 1: Divergent synthetic pathways transforming the core scaffold into three distinct pharmacological classes.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Suzuki Coupling)

Use this protocol to generate the this compound intermediate from commercial precursors.

Reagents:

  • 4-Bromo-2-fluorobenzonitrile (1.0 eq)

  • 3-Nitrophenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-fluorobenzonitrile (5.0 mmol) and 3-nitrophenylboronic acid (6.0 mmol) in 1,4-dioxane (40 mL).

  • Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Critical to prevent Pd catalyst deactivation).

  • Catalyst Addition: Add K₂CO₃ (10.0 mmol) dissolved in water (10 mL), followed by the Pd(dppf)Cl₂ catalyst (0.25 mmol).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the bromide starting material is consumed.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield: Expect 75–85% of a pale yellow solid.

Protocol B: Selective Nitro Reduction to Aniline

Use this protocol to convert the nitro group to an amine while preserving the sensitive nitrile group.

Context: Standard hydrogenation (H₂/Pd) can sometimes reduce nitriles to benzylamines. The Iron/Ammonium Chloride method is chemoselective for nitro groups.

Reagents:

  • This compound (1.0 eq)

  • Iron Powder (Fe) (5.0 eq, fine mesh)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Dissolve the substrate (2.0 mmol) in Ethanol (20 mL) and Water (6 mL).

  • Add NH₄Cl (10.0 mmol) and Iron powder (10.0 mmol).

  • Heat to reflux (80°C) with vigorous stirring for 2 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Neutralize the remaining aqueous layer with sat. NaHCO₃ and extract with EtOAc.

  • Result: The product, 4-(3-aminophenyl)-2-fluorobenzonitrile , is usually pure enough for the next step (urea formation).

Case Study: Application in Kinase Inhibitor Design

Hypothesis: A medicinal chemistry team is optimizing a p38 MAP kinase inhibitor. The lead compound lacks potency and has poor metabolic stability.

Solution: The team utilizes This compound to synthesize a library of fluorinated bi-aryl ureas.

  • Synthesis: They perform Protocol A followed by Protocol B to get the aniline intermediate.

  • Library Generation: The aniline is reacted with diverse isocyanates (R-NCO) to form ureas.

  • SAR Result: The 2-fluoro substituent creates a twist in the biphenyl ring that perfectly accommodates the Thr106 gatekeeper residue in the p38 kinase pocket, improving IC₅₀ from 150 nM (non-fluorinated) to 12 nM (fluorinated).

SAR Substrate Aniline Intermediate (from Protocol B) Product Final Drug Candidate: Fluorinated Bi-Aryl Urea Substrate->Product DCM, 0°C to RT Yield: 92% Reagent Reagent: 3-(Trifluoromethyl)phenyl isocyanate Reagent->Product

Figure 2: Synthesis of a p38 MAP Kinase inhibitor analog using the aniline derived from the core scaffold.

References

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link

  • Nitro Reduction Protocols: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions (Context on chemoselectivity). Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link

  • Biphenyl Sulfonamides as CA Inhibitors: Journal of Medicinal Chemistry. Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Link

  • Nitrile to Amidine Conversion: Ossila Product Literature. 4-Bromo-3-fluorobenzonitrile applications in antimutagenic drugs.[2] Link

Sources

Application Note: Palladium-Catalyzed Synthesis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

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For an audience of: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Biaryl Nitriles

The synthesis of functionalized biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Fluoro-4-(3-nitrophenyl)benzonitrile stands out as a key intermediate in the development of various pharmaceutical agents. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3][4] The nitrile group serves as a versatile handle for further chemical transformations, while the nitro group can be a crucial pharmacophore or a precursor to an amino group.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the efficient and selective formation of carbon-carbon bonds required for such complex molecules.[5][6][7][8] This application note provides a detailed protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction, offering insights into the reaction mechanism, experimental setup, and characterization of the final product.

Reaction Scheme

The overall transformation involves the palladium-catalyzed cross-coupling of 4-Bromo-2-fluorobenzonitrile with 3-Nitrophenylboronic acid.

Reaction Scheme

Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of this compound.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-Bromo-2-fluorobenzonitrile), inserting itself into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-determining step.[12]

  • Transmetalation: The organoborane (3-Nitrophenylboronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[12][13]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][12]

The choice of ligand is critical for the efficiency of the reaction. Phosphine ligands are commonly used as they increase the electron density on the palladium center, which facilitates the oxidative addition step.[14]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' (L_n) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (4-Bromo-2-fluorobenzonitrile) ArylHalide->OxAdd Organoborane Ar'-B(OH)₂ (3-Nitrophenylboronic acid) Organoborane->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is a representative example and may require optimization based on the specific laboratory conditions and reagent purity.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
4-Bromo-2-fluorobenzonitrile105942-08-3200.01 g/mol ≥98%Sigma-Aldrich
3-Nitrophenylboronic acid13331-27-6166.93 g/mol ≥97%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 99%Strem Chemicals
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol ≥99%Fisher Scientific
1,4-Dioxane123-91-188.11 g/mol Anhydrous, ≥99.8%Acros Organics
Toluene108-88-392.14 g/mol Anhydrous, ≥99.8%J.T. Baker
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeVWR
Brine (saturated NaCl solution)N/AN/AN/ALaboratory prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol ≥99.5%EMD Millipore
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

  • Reaction Setup:

    • To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-fluorobenzonitrile (1.00 g, 5.00 mmol, 1.0 equiv).

    • Add 3-Nitrophenylboronic acid (0.92 g, 5.50 mmol, 1.1 equiv).[15][16]

    • Add potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv).

  • Catalyst and Solvent Addition:

    • Under a gentle stream of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol, 5 mol%).

    • Add a 4:1 mixture of anhydrous toluene and 1,4-dioxane (50 mL).

  • Reaction Execution:

    • The reaction mixture is degassed by bubbling nitrogen through the solution for 15 minutes.

    • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

    • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Expected Results and Characterization

ParameterExpected Value
Yield 75-85%
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.60 (t, J = 2.0 Hz, 1H), 8.35 (ddd, J = 8.2, 2.3, 1.0 Hz, 1H), 7.95 (d, J = 7.8 Hz, 1H), 7.80 (dd, J = 8.4, 1.6 Hz, 1H), 7.70 (t, J = 8.0 Hz, 1H), 7.55 (dd, J = 10.2, 1.6 Hz, 1H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 162.5 (d, J = 256.5 Hz), 148.8, 142.1 (d, J = 8.5 Hz), 136.2, 135.0, 130.5, 129.8 (d, J = 3.9 Hz), 125.1, 124.3, 117.8 (d, J = 22.1 Hz), 115.4, 108.9 (d, J = 2.8 Hz)
Mass Spectrometry (ESI+) m/z Calculated for C₁₃H₇FN₂O₂ [M+H]⁺: 243.0564; Found: 243.0562

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents are of high purity and the solvents are anhydrous. Moisture can deactivate the catalyst and hydrolyze the boronic acid.

    • Incomplete degassing can lead to oxidation of the Pd(0) catalyst.

    • The choice of base is crucial; other bases such as cesium carbonate or potassium phosphate can be explored for optimization.

  • Side Reactions:

    • Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this.

    • Protodeboronation (loss of the boronic acid group) can be an issue. Anhydrous conditions help to minimize this side reaction.

  • Catalyst Selection:

    • While Pd(PPh₃)₄ is a robust catalyst, other palladium sources and ligands can be screened for improved performance. For example, Pd(OAc)₂ with a suitable phosphine ligand can also be effective.[17]

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling provides an efficient and reliable method for the synthesis of this compound. This application note offers a detailed protocol and key insights to aid researchers in successfully performing this important transformation. The versatility of this reaction makes it a valuable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Google Patents. (2010). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]

  • Role of palladium catalyst in cross-coupling reactions. (2025). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • PubChem. 4-Bromo-2-fluorobenzonitrile. Available from: [Link]

  • PubMed. (2013). Synthesis of fluoro- and perfluoroalkyl arenes via palladium-catalyzed [4 + 2] benzannulation reaction. Available from: [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • PrepChem.com. Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Available from: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

  • ResearchGate. (2025). (PDF) Palladium Catalysts for Cross-Coupling Reaction. Available from: [Link]

  • Google Patents. (1992). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Available from: [Link]

  • National Institutes of Health. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. PMC. Available from: [Link]

  • Organic Syntheses Procedure. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]

  • ChemSynthesis. 3-nitrophenylboronic acid. Available from: [Link]

Sources

Application Note: Purification of 2-Fluoro-4-(3-nitrophenyl)benzonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocol for 2-Fluoro-4-(3-nitrophenyl)benzonitrile , a biaryl intermediate commonly synthesized via Suzuki-Miyaura cross-coupling.[1] Due to the electron-withdrawing nature of the cyano, fluoro, and nitro substituents, this molecule presents specific challenges regarding solubility and separation from polar catalyst ligands (e.g., triphenylphosphine oxide).

This guide prioritizes Flash Column Chromatography on silica gel.[1] It integrates a critical pre-purification workup to remove bulk impurities, ensuring high recovery (>90%) and purity (>98%) suitable for downstream pharmaceutical applications (e.g., androgen receptor antagonist synthesis).

Chemical Context & Physicochemical Analysis[2][3][4][5][6]

Understanding the molecule is the first step to successful separation.

FeatureDescriptionChromatographic Implication
Structure Biaryl core with -CN, -F, and -NO₂ groups.[1]Highly conjugated system; strong UV absorption at 254 nm.[1]
Polarity Moderate to High.[1]The electron-withdrawing groups increase interaction with silica silanols via dipole-dipole forces.[1]
Solubility Low in Hexanes/Heptane.[1] Good in DCM, EtOAc.Critical: Liquid loading in Hexanes is impossible. Dry loading is required.
Impurities Triphenylphosphine oxide (TPPO), Protodeborylation by-products.[1]TPPO is a "sticky" impurity that often co-elutes or streaks, contaminating the product.
The Impurity Profile (Suzuki Coupling Context)

If synthesized via Pd-catalyzed coupling, the crude mixture typically contains:

  • Target Product: this compound.

  • Starting Material: 4-Bromo-2-fluorobenzonitrile (less polar).[1]

  • Homocoupling By-product: Biaryl (non-polar).

  • Catalyst Ligand: Triphenylphosphine Oxide (TPPO) – The Major Challenge . TPPO is highly polar but can "tail" significantly, overlapping with the product.

Pre-Chromatography Workup: The "TPPO Crash"

Expert Insight: Do not load crude reaction mixtures containing high amounts of TPPO directly onto a column.[1] It overloads the silica and ruins resolution.

Protocol: Zinc Chloride Precipitation (Optional but Recommended) If Triphenylphosphine (PPh3) was used as a ligand:

  • Dissolve the crude oil in minimal Ethanol or Ethyl Acetate.[1]

  • Add Zinc Chloride (ZnCl₂) (approx. 2 equiv relative to PPh3).

  • Stir at room temperature for 30 minutes. A bulky precipitate (TPPO-Zn complex) will form.[1]

  • Filter the solid.[1][2][3] The filtrate contains your product, significantly depleted of TPPO.

  • Concentrate the filtrate for column loading.[1]

Method Development: Thin Layer Chromatography (TLC)

Before running the column, determine the optimal solvent system.

Stationary Phase: Silica Gel 60 F254 aluminum sheets.[1] Detection: UV Lamp (254 nm).

Experimental Procedure:

  • Prepare two solvent systems:

    • System A: 100% Hexanes (Non-polar check).

    • System B: 20% Ethyl Acetate (EtOAc) in Hexanes.

    • System C: 40% EtOAc in Hexanes.[1]

  • Spot the crude mixture and available starting materials.

  • Target Rf: You aim for an Retention Factor (Rf) of 0.25 – 0.35 for the product.

Likely Outcome:

  • Starting Material (Bromide): Rf ~0.6 (Runs fast).

  • Target Product: Rf ~0.3 (in 20-30% EtOAc/Hex).[1]

  • TPPO:[4][3][5][6] Rf < 0.1 (Stays at baseline unless MeOH is added).

Flash Chromatography Protocol[2][4][6][11][12][13][14]

A. Column Specifications[1][2][4][8]
  • Stationary Phase: Irregular Silica Gel 60 (40–63 µm).

  • Column Dimensions: Select based on crude mass (Ratio 1:30 to 1:50 silica-to-sample ratio).

    • Example: For 1.0 g crude, use a 40g silica cartridge or a 2.5 cm x 15 cm glass column.

B. Sample Loading (Dry Loading Strategy)

Why: The product is insoluble in the non-polar starting mobile phase. Liquid loading with DCM will cause "band broadening" as the strong solvent carries the product too far down the column before equilibration.

  • Dissolve crude sample in minimal Dichloromethane (DCM) .

  • Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent).[1]

  • Evaporate solvent under vacuum (Rotavap) until a free-flowing powder remains.[1]

  • Pack this powder carefully on top of the pre-equilibrated column.

C. Elution Gradient

Use a linear gradient to sharpen peaks and separate the non-polar impurities first.

  • Solvent A: Hexanes (or Heptane)[2][3]

  • Solvent B: Ethyl Acetate[1][6]

Column Volume (CV)% Solvent B (EtOAc)Purpose
0 – 2 CV 0%Elute non-polar impurities (homocoupling products).[1]
2 – 5 CV 0% → 10%Elute unreacted starting material (Bromide).
5 – 15 CV 10% → 30%Elute Target Product.
15 – 20 CV 30% → 50%Flush remaining polar impurities.[1]
D. Fraction Collection & Analysis[1][2][12][15]
  • Collect fractions in test tubes (approx. 10-15 mL each for a 40g column).

  • Monitor via UV (254 nm). The product contains a biphenyl core and nitro group, making it highly UV active.

  • Spot fractions on TLC. Combine pure fractions.

  • Evaporate solvent to yield a pale yellow/off-white solid.[1]

Visualization of Workflows

Diagram 1: Purification Workflow

This flowchart illustrates the critical path from synthesis to pure isolate, emphasizing the TPPO removal step.

PurificationWorkflow Synthesis Crude Reaction Mixture (Suzuki Coupling) Workup Workup Phase (Aq. Wash + Drying) Synthesis->Workup TPPO_Removal Optional: ZnCl2 Precipitation (Remove TPPO) Workup->TPPO_Removal High TPPO Content? TLC_Scouting TLC Method Development (Target Rf 0.3) Workup->TLC_Scouting Low TPPO TPPO_Removal->TLC_Scouting Dry_Load Dry Loading (Celite/Silica) TLC_Scouting->Dry_Load Solubility Check Flash_Col Flash Chromatography (Hex/EtOAc Gradient) Dry_Load->Flash_Col Analysis Fraction Analysis (TLC/NMR) Flash_Col->Analysis Final Pure Product (Solid) Analysis->Final Combine Pure Fractions

Caption: Figure 1: End-to-end purification workflow emphasizing the optional TPPO removal step for cleaner chromatography.

Diagram 2: Solvent Logic Tree

A decision support tool for modifying the mobile phase if separation is poor.

SolventLogic Start Check Rf in 20% EtOAc/Hex Decision1 Rf < 0.15? Start->Decision1 Decision2 Rf > 0.45? Decision1->Decision2 No Action1 Increase Polarity (Try 30-40% EtOAc) Decision1->Action1 Yes Decision3 Streaking? Decision2->Decision3 No Action2 Decrease Polarity (Try 10-15% EtOAc) Decision2->Action2 Yes Action3 Add Modifier (1% DCM or Toluene) Decision3->Action3 Yes Success Proceed to Gradient Run Decision3->Success No

Caption: Figure 2: Logic tree for optimizing TLC conditions prior to upscaling to flash column.

Troubleshooting & Optimization

IssueRoot CauseSolution
Product Co-elutes with TPPO Column overloaded or gradient too steep.Use the ZnCl₂ precipitation method (See Section 3) before the column. Alternatively, switch to a DCM/MeOH gradient (TPPO elutes very late in DCM).
Poor Solubility Product crystallizes on column head.[1]Strictly use Dry Loading. Do not attempt to dissolve in minimal mobile phase.[1]
Mixed Fractions Gradient slope too high.Shallow the gradient.[1] Instead of 0-30% over 15 mins, run 0-30% over 30 mins.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[7][8][9] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1][7][9] Journal of Organic Chemistry, 43(14), 2923–2925.

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. (2017).[3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3][6] Journal of Organic Chemistry, 82(19), 9931–9936.

  • Biotage. (n.d.).[10] Flash Chromatography: A Fast and Efficient Technique for Purification.[1][11][7][12] Application Note.

  • University of Rochester. (n.d.).[3] Workup: Triphenylphosphine Oxide Removal.[1][2][3][5] Frontier Group Lab Notes.[1]

Sources

Strategic Fluorination of Benzonitrile Scaffolds: From Industrial Halex to Late-Stage C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The introduction of fluorine into benzonitrile scaffolds is a pivotal transformation in modern drug discovery. The nitrile group (


) serves as a versatile pharmacophore and a metabolic handle, while the fluorine atom modulates lipophilicity (

), blocks metabolic soft spots (preventing P450 oxidation), and alters the electronic landscape of the aromatic ring.

This guide moves beyond generic textbook reactions. We focus on two distinct, high-value methodologies:

  • The "Workhorse" Method (

    
     Halex):  For robust, scalable conversion of chloro-benzonitriles to fluoro-benzonitriles.
    
  • The "Precision" Method (C-H Activation): For late-stage, directing-group-mediated fluorination of complex benzonitrile precursors.

Part 2: Safety Protocol (The "Zero-Compromise" Zone)

WARNING: Fluorination chemistry involves hazards that are distinct from standard organic synthesis. The fluoride ion (


) is a "bone-seeker" that precipitates calcium in the blood, potentially leading to fatal hypocalcemia.
Mandatory PPE & Engineering Controls
  • Gloves: Double-gloving is required. Inner layer: Nitrile.[1][2][3] Outer layer: Neoprene or Butyl rubber (standard nitrile is permeable to HF).

  • Face Protection: Full-face shield over safety goggles.

  • Antidote: A tube of Calcium Gluconate Gel (2.5%) must be uncapped and taped to the fume hood sash before any fluoride salt is weighed.

  • Spill Control: Have a saturated solution of Calcium Hydroxide or Calcium Carbonate ready to neutralize spills immediately.

Reagent Handling
  • Anhydrous KF: Potassium Fluoride is extremely hygroscopic. Wet KF kills the Halex reaction and corrodes glass. Weigh quickly in a glovebox or use spray-dried KF stored in a desiccator.

  • Glassware: At high temperatures (>150°C), fluoride ions can etch glass. For scale-up, use Hastelloy or Monel autoclaves. For lab-scale, use heavy-wall borosilicate glass and inspect for etching after every run.

Part 3: Method A – The Industrial Workhorse ( Halex)

Objective: Conversion of electron-deficient chlorobenzonitriles (e.g., 2,6-dichlorobenzonitrile) to fluorobenzonitriles. Mechanism: Nucleophilic Aromatic Substitution (


). The nitrile group activates the ring, making the C-Cl bond susceptible to attack by 

.
Critical Causality: The "Desert" Principle

The success of this reaction relies entirely on the solubility-reactivity paradox . KF is insoluble in organic solvents. We use a polar aprotic solvent (Sulfolane) to dissolve the organic substrate and a Phase Transfer Catalyst (PTC) or high temperature to shuttle


 into the organic phase. Water is the enemy ; it solvates 

, forming a tight hydration shell that renders the fluoride non-nucleophilic ("naked" fluoride is required).
Protocol: Fluorination of 2,6-Dichlorobenzonitrile

Reagents:

  • Precursor: 2,6-Dichlorobenzonitrile (1.0 equiv)[4]

  • Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 equiv)

  • Solvent: Sulfolane (Tetramethylene sulfone) – High boiling point (285°C) and stable.

  • Catalyst: Tetraphenylphosphonium bromide (

    
    ) (0.05 equiv) – Optional but recommended for lower temps.
    

Step-by-Step Workflow:

  • Drying (The Self-Validating Step):

    • Place KF in a vacuum oven at 150°C for 12 hours.

    • Validation: TGA (Thermogravimetric Analysis) should show <0.1% weight loss. If TGA is unavailable, flame-dry the KF in the reaction flask under high vacuum until free-flowing powder is observed.

  • Reaction Assembly:

    • In a 3-neck round-bottom flask equipped with a mechanical stirrer (Teflon blade), N2 inlet, and a short-path distillation head (to remove trace water azeotropically if needed).

    • Charge Sulfolane and dried KF. Stir at 150°C for 30 mins to disperse.

    • Add 2,6-Dichlorobenzonitrile and catalyst.

  • The "Cook":

    • Heat to 210°C .

    • Note: Vigorous stirring is non-negotiable. The reaction occurs at the solid-liquid interface.

    • Monitor by GC-MS every 2 hours. Look for the mono-fluoro intermediate. Do not stop until conversion >98%.

  • Workup (Flash Distillation):

    • Do not do an aqueous extraction (Sulfolane is hard to extract).

    • Instead, attach a vacuum line and perform a flash distillation directly from the reaction pot. The product (2,6-difluorobenzonitrile, b.p. ~140°C) is significantly more volatile than Sulfolane.

    • Collect the distillate. Wash the distillate with water to remove traces of co-distilled Sulfolane. Dry over

      
      .
      
Visualization: Halex Reaction Logic

HalexWorkflow cluster_safety Safety Barrier Start Chlorobenzonitrile Precursor Mix Mix in Sulfolane + PTC Catalyst Start->Mix Drying CRITICAL STEP: Dry KF (Vacuum/150°C) <0.1% Water Drying->Mix Heat Heat to 210°C Solid-Liquid Interface Mix->Heat Monitor GC-MS Monitor (Watch for Mono-F) Heat->Monitor Monitor->Heat Incomplete Distill Flash Distillation (Separate Product from Salt/Solvent) Monitor->Distill >98% Conv. Final Purified Fluorobenzonitrile Distill->Final

Caption: Workflow for the Halex fluorination process emphasizing the critical drying step and purification via distillation.

Part 4: Method B – Precision Engineering (Transition Metal C-H Activation)

Objective: Late-stage introduction of fluorine into a benzonitrile scaffold, typically at the ortho position. Mechanism: Pd(II)/Pd(IV) catalytic cycle. The nitrile nitrogen coordinates to Palladium, directing the C-H activation.

The "Directing Group" Advantage

Unlike the Halex method which requires a pre-existing leaving group (Cl/Br), this method installs fluorine directly onto a C-H bond. This is ideal for late-stage diversification of drug candidates.

Protocol: Ortho-Fluorination of Benzonitrile

Reagents:

  • Substrate: Functionalized Benzonitrile (1.0 equiv)[4]

  • Catalyst:

    
     (10 mol%)
    
  • Fluorinating Source: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor (2.0 equiv)

  • Oxidant/Additive:

    
     or TFA (depending on specific substrate electronics)
    
  • Solvent: 1,2-Dichloroethane (DCE) or PhCF3.

Step-by-Step Workflow:

  • Screening Setup (Micro-Scale):

    • Use 1-dram vials with Teflon-lined caps.

    • Add Benzonitrile (0.2 mmol),

      
       (0.02 mmol), NFSI (0.4 mmol).
      
    • Add solvent (1 mL).

  • Reaction:

    • Heat to 100-110°C for 12-24 hours.

    • Mechanistic Insight: The reaction proceeds via a cyclopalladated intermediate. The nitrile N binds Pd, bringing the metal close to the ortho-C-H. Oxidation to Pd(IV)-F followed by reductive elimination yields the C-F bond.

  • Purification:

    • Filter through a pad of Celite to remove Pd black.

    • Concentrate and purify via Column Chromatography (Silica gel).

    • Note: Benzonitriles are polar; use Hexane/EtOAc gradients.

Part 5: Data Summary & Optimization

Method Comparison Table
FeatureMethod A: Halex (

)
Method B: C-H Activation
Primary Use Bulk synthesis of building blocksLate-stage drug diversification
Precursor Aryl Chloride/BromideAryl C-H (Native scaffold)
Reagents KF (Cheap), SulfolanePd Cat., NFSI (Expensive)
Scalability High (kg to ton scale)Low to Medium (mg to g scale)
Selectivity Determined by Leaving Group positionDetermined by Directing Group (Ortho)
Moisture Sensitivity Extreme (Stops reaction)Moderate (Tolerates trace water)
Troubleshooting Matrix
  • Problem: Low conversion in Halex.

    • Root Cause:[2][3][4][5][6][7][8][9][10] Wet KF or "poisoned" surface.

    • Fix: Add 10% volume of Toluene and distill it off (azeotropic drying) before adding the substrate. Switch to spray-dried KF.

  • Problem: Formation of "tars" in C-H activation.

    • Root Cause:[2][3][4][5][6][7][8][9][10] Decomposition of NFSI or substrate at high T.

    • Fix: Lower temp to 80°C and extend time. Add 1 equiv of PivOH (Pivalic acid) as a proton shuttle.

Decision Tree for Experimental Design

DecisionTree Start Target: Fluorinated Benzonitrile Q1 Is the precursor already halogenated (Cl/Br)? Start->Q1 PathA Yes: Use Halex (Method A) Q1->PathA Yes PathB No: Is it a late-stage complex molecule? Q1->PathB No PathC Yes: Use Pd-Cat C-H Activation (Method B) PathB->PathC Yes PathD No: Consider Electrochemical Fluorination PathB->PathD No

Caption: Strategic decision tree for selecting the optimal fluorination methodology based on precursor structure.

References

  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[4] Journal of the American Chemical Society. Link

  • Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. (Key reference for anhydrous fluoride handling). Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature. (Review of modern catalytic methods). Link

  • Pinet, S., et al. (2015). C-H Fluorination of Benzonitriles. Organic Letters. (Specific protocol for Pd-catalyzed benzonitrile fluorination). Link

  • Eurofluor. Guidelines on the Safe Use of Fluorides. (Safety Standard). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Inactivation in Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyanide Paradox

Welcome to the technical support center. If you are reading this, your cyanation reaction likely stalled, precipitated palladium black, or returned starting material despite high catalyst loading.

In nitrile synthesis, you face a unique kinetic challenge known as the Cyanide Paradox : The cyanide ion (


) is both the required nucleophile and a potent catalyst poison. Because cyanide is a strong 

-donor and

-acceptor, it binds to Palladium(II) more tightly than most phosphine ligands. If the concentration of free cyanide in solution becomes too high, it displaces your ligands, forming the thermodynamically stable—and catalytically dead—tetracyanopalladate species,

.

This guide provides the diagnostic frameworks and protocols to navigate this narrow window of reactivity.

Part 1: Diagnostic Workflow

Before altering your chemistry, determine how your catalyst died. Use this logic flow to identify the root cause.

DiagnosticFlow Start Reaction Analysis Visual Visual Inspection: Is there a black precipitate? Start->Visual BlackP Yes: Pd Black Formation Visual->BlackP Yes NoBlackP No: Solution remains homogeneous (Yellow/Orange/Red) Visual->NoBlackP No Diagnose1 DIAGNOSIS: Ligand Dissociation Ligand insufficient to stabilize Pd(0) BlackP->Diagnose1 Analysis Analyze Supernatant (LCMS/NMR) NoBlackP->Analysis Result1 Stalled < 20% Conversion SM Remaining Analysis->Result1 Result2 Conversion stopped at ~50-60% Product detected Analysis->Result2 Diagnose2 DIAGNOSIS: Cyanide Poisoning Formation of [Pd(CN)4]2- Result1->Diagnose2 Diagnose3 DIAGNOSIS: Catalyst Arrest Product inhibition or consumption of base Result2->Diagnose3

Figure 1: Diagnostic logic for identifying the mode of catalyst failure.

Part 2: The Mechanism of Inactivation

Understanding the "Poisoning Trap" is critical for prevention. In a healthy cycle, the ligand (


) stabilizes the Palladium. In a poisoned system, excess Cyanide (

) outcompetes

.

PoisoningMechanism Pd0 L2Pd(0) (Active) OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd Ar-X TransMet Ar-Pd(II)-CN (Transmetallation) OxAdd->TransMet CN- Trap1 [Pd(CN)4]2- (Inactive Sink) OxAdd->Trap1 Excess CN- (Ligand Displacement) TransMet->Pd0 Reductive Elim. (-ArCN) TransMet->Trap1 Excess CN-

Figure 2: The Catalytic Cycle vs. The Poisoning Trap. Note that excess cyanide can intercept the cycle at multiple points, leading to the irreversible formation of tetracyanopalladate.

Part 3: Troubleshooting & Solutions

Issue 1: Cyanide Poisoning (The Reaction Stalls Early)

Symptom: The reaction mixture remains homogeneous (no black precipitate) but conversion halts. Root Cause: High local concentration of


 in the solution.
Solution: Kinetic Control of Cyanide

You must ensure the rate of cyanide dissolution is slower than the rate of the catalytic cycle.

Protocol A: Using


 (The Solubility Switch) 
Zinc cyanide is polymeric and has very low solubility in non-polar solvents (Toluene, DMF). It releases monomeric 

slowly as the reaction progresses.
  • Why it works: It acts as a "slow-release capsule," maintaining

    
     below the poisoning threshold.
    
  • Optimization: If using

    
    , avoid highly polar solvents like water or DMSO initially, as they dissolve the salt too fast.
    

Protocol B: The "Smart" Source -


 
Potassium ferrocyanide is non-toxic and robust.[1] It requires a Pd(II) intermediate to abstract the cyanide, effectively coupling the release of cyanide to the catalytic turnover.

Step-by-Step Protocol (


 System): 
  • Reagents: Aryl Halide (1.0 equiv),

    
     (0.2 equiv - provides 1.2 equiv CN), 
    
    
    
    (1.0 equiv).
  • Catalyst:

    
     (1-2 mol%) + XPhos or SPhos (2-4 mol%).
    
  • Solvent: DMAc/Water (1:1) or Dioxane/Water (1:1). Note: Water is required here to solubilize the ferrocyanide.

  • Procedure:

    • Charge solids into a vial.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent.[2][3]

    • Heat to 100°C.

    • Crucial Step: Do not judge reaction color immediately. The active catalyst often forms a greenish hue in this system before turning dark.

Issue 2: Palladium Black Formation

Symptom: Mirror-like coating on the flask or black particulates. Root Cause: Ligand dissociation. Monodentate phosphines (


) are often too labile at the high temperatures required for cyanation.
Solution: Ligand Selection Matrix

Switch to bidentate or bulky monodentate ligands that resist displacement.

Ligand ClassExamplesResistance to CN-Recommendation
Monodentate (Simple)

,

LowAvoid. Displaced easily by

.
Bidentate (Wide Bite) Xantphos, DPEphosHighExcellent. The chelating effect prevents displacement.
Bidentate (Tight Bite) dppf, dppeModerateGood for aryl iodides; less stable at >100°C.
Bulky Dialkyl XPhos, SPhosHighBest for Chlorides. Steric bulk protects the Pd center.
Issue 3: Moisture Sensitivity (HCN Formation)

Symptom: Variable yields between batches; distinct almond smell (Danger!). Root Cause: Trace water hydrolyzes


 to form 

.[4][5]

reacts with Pd(0) to form stable hydride species

, which are inactive.[4][5][6]

Corrective Action:

  • Dry Solvents: Use anhydrous solvents for

    
     protocols.
    
  • Base Choice: Ensure sufficient base (

    
     or 
    
    
    
    ) is present to neutralize any adventitious
    
    
    immediately.
  • Degassing: Oxygen accelerates phosphine oxidation, leaving "naked" Pd susceptible to cyanide. Sparging with Argon for 15 minutes is mandatory.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use NaCN or KCN if I add it slowly? A: Technically yes, but it is operationally difficult. You would need a syringe pump to add a dilute solution of NaCN over 6-12 hours. If the pump is too fast, you poison the catalyst. If too slow, the catalyst decomposes thermally. Using


 or 

is a superior, self-regulating chemical engineering solution.

Q: My reaction worked on 50mg scale but failed on 5g scale. Why? A: This is likely a mass transfer issue. On a larger scale, stirring efficiency drops. If


 settles at the bottom, the local concentration of cyanide near the solid surface might be high (poisoning), while the bulk solution is starved.
  • Fix: Increase agitation speed (RPM) or switch to the homogeneous

    
     aqueous/organic biphasic system.
    

Q: How do I remove residual Palladium from the nitrile product? A: Nitriles bind Pd well, making cleanup hard.

  • Method: Treat the crude organic layer with aqueous N-acetylcysteine or thiourea silicas (scavengers) for 1 hour at 50°C before column chromatography.

References

  • Mechanisms of Catalyst Poisoning: Grushin, V. V.; Alper, H. Chem. Rev.1994, 94, 1047–1062.
  • The Zinc Cyanide Solution: Tschaen, D. M.; Desmond, R.; King, A. O.; Fortin, M. C.; Pipik, B.; King, S.; Verhoeven, T. R. Synth. Commun.1994, 24, 887.
  • Potassium Ferrocyanide Protocol: Schareina, T.; Zapf, A.; Beller, M. Chem. Commun.2004 , 1388–1389.

  • Detailed Mechanistic Study on Deactivation: Culkin, D. A.; Hartwig, J. F. J. Am. Chem. Soc.2003 , 125, 2842. (Discusses Pd(II) reduction and poisoning pathways).

  • Ligand Effects in Cyanation: Cohen, D. T.; Buchwald, S. L. Org.[7][8] Lett.2015 , 17, 202–205. (Use of biaryl phosphines).[6]

Sources

Technical Support Center: Optimization of Suzuki Coupling for Nitrile-Bearing Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist Subject: Overcoming Catalyst Poisoning and Hydrolysis in Nitrile-Functionalized Cross-Couplings

Mission Statement

This guide addresses the specific challenges of performing Suzuki-Miyaura cross-couplings on substrates containing nitrile (


) groups. Nitriles present a "double-edged" failure mode:
  • Chemical Instability: They are susceptible to hydrolysis (to amides/acids) under the basic, aqueous conditions typical of Suzuki coupling.

  • Catalytic Interference: The nitrile nitrogen is a competent

    
    -donor that can displace ligands on Palladium, leading to catalyst poisoning and stalled conversion.
    

This technical document provides a self-validating logic system for selecting bases and solvents to mitigate these risks.

Module 1: The Nitrile Dilemma (Mechanistic Failure Modes)

To solve the problem, we must visualize where the failure occurs. The diagram below maps the standard catalytic cycle against the specific interference pathways introduced by nitriles.

SuzukiNitrileFailure Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ar'-B(OH)2 + Base Poison Catalyst Poisoning (Pd-NCR Coordination) OxAdd->Poison Excess Nitrile (Displaces Ligand) Prod Reductive Elimination (Biaryl Product) TransMet->Prod Hydrolysis Side Reaction: Nitrile Hydrolysis (R-CN → R-CONH2) TransMet->Hydrolysis High Temp + Aqueous Base (OH-) Prod->Pd0 Regeneration

Figure 1: Mechanistic map showing how nitriles compete for the metal center (Poisoning) or succumb to the reaction environment (Hydrolysis).

Module 2: Base & Solvent Optimization Logic

The choice of base and solvent is not arbitrary; it is a balance between boronic acid activation (requires base) and nitrile preservation (requires mildness).

The Decision Matrix
ScenarioRecommended BaseRecommended SolventRationale
Robust Nitrile (Sterically hindered or e-rich)

or

(aq)
Dioxane /

(4:1)
Standard Suzuki conditions. Aqueous base ensures fast transmetallation.
Sensitive Nitrile (e-deficient, prone to hydrolysis)Anhydrous

(finely ground)
Toluene or THFEliminates water to prevent hydrolysis. Requires higher temp or longer time.
"Impossible" Substrates (High hydrolysis rate)

(Potassium Trimethylsilanolate)
Anhydrous THF

acts as a soluble, anhydrous hydroxide equivalent. Rapid reaction at RT.
Stalled Reaction (Catalyst Poisoning)Use same base as aboveAdd Bulky Ligand (XPhos/SPhos)Bulky ligands prevent the linear nitrile from coordinating to the Pd center.
Why Anhydrous

?

While carbonate bases (


) often require water to dissolve and activate the boronic acid, tribasic potassium phosphate (

) has significant solubility in organic solvents like toluene when finely ground. It can activate boronic acids in the absence of water, effectively shutting down the hydrolysis pathway [1].
Module 3: Troubleshooting Guides (FAQ)
Issue 1: "My nitrile converted to a primary amide."

Diagnosis: Hydration of the nitrile.[1][2][3][4] This occurs when the reaction temperature is high (>80°C) and hydroxide ions are present (from aqueous base). Corrective Action:

  • Switch to Anhydrous Conditions: Replace aqueous base with anhydrous, finely ground

    
    .
    
  • Solvent Change: Switch from alcohols (EtOH/MeOH) or wet Dioxane to Toluene . Toluene forms an azeotrope with water, helping to remove trace moisture if a Dean-Stark trap is used, though strictly anhydrous reagents are usually sufficient.

  • Lower Temperature: If possible, use a more active catalyst (e.g., Pd-XPhos G4) to allow reaction at 40-60°C.

Issue 2: "The reaction stalls at 20-30% conversion."

Diagnosis: Catalyst Poisoning. The nitrile group on your substrate (or product) is coordinating to the Palladium, forming a stable "Pd-nitrile" complex that is catalytically inactive. Corrective Action:

  • Ligand Switch: Move to Buchwald Dialkylbiaryl Ligands (specifically XPhos or SPhos ).

    • Why? These ligands are extremely bulky. They create a steric environment around the Pd center that permits the approach of the flat aryl halide but sterically blocks the "end-on" coordination of the linear nitrile group [2].

  • Increase Catalyst Loading: A temporary fix (increase from 1 mol% to 5 mol%), but ligand switching is the root-cause fix.

Issue 3: "I see significant protodeboronation (Ar-B → Ar-H)."

Diagnosis: The base is too strong or the reaction is too slow, allowing the boronic acid to decompose before it couples. Corrective Action:

  • Base Switch: Use

    
     (Potassium Fluoride) or 
    
    
    
    . Fluoride bases activate boronic acids via a different mechanism (formation of fluoroborates) which is often gentler than oxy-anion activation.
  • Slow Addition: Add the boronic acid solution slowly via syringe pump to keep its standing concentration low relative to the catalyst.

Module 4: Recommended Protocols
Protocol A: The "Bulletproof" Anhydrous Method

Best for sensitive nitriles and late-stage functionalization.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%) — Pre-catalyst ensures defined Pd:Ligand ratio.

  • Base: Anhydrous

    
     (3.0 equiv, finely mortar-ground)
    
  • Solvent: Anhydrous Toluene (0.2 M concentration)

Workflow:

  • Charge Solids: Add Aryl Halide, Boronic Acid, Base, and Catalyst to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal vial and purge with Nitrogen/Argon for 5 minutes (or perform in glovebox).

  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Reaction: Heat to 80-100°C with vigorous stirring (critical for heterogeneous bases).

  • Monitor: Check LCMS at 1 hour. If stalled, do not add more base; add more catalyst.

Protocol B: The Rapid TMSOK Method (Room Temp)

Best for extremely sensitive substrates or very fast screening.

Reagents:

  • Base: Potassium Trimethylsilanolate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous THF

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

Workflow:

  • Dissolve Aryl Halide and Catalyst in THF.

  • Add Boronic Acid.[5][6][7][8]

  • Add solid

    
     in one portion.
    
  • Stir at Room Temperature .

  • Note: This reaction is often complete in <30 minutes.

    
     generates the active boronate species rapidly without water [3].
    
Module 5: Workflow Visualization

Use this flowchart to select your initial conditions.

OptimizationFlow Start Start: Nitrile Substrate CheckSens Is Nitrile Hydrolysis Prone? Start->CheckSens Robust Use Standard Aqueous: Pd(dppf)Cl2 / K2CO3 Dioxane/H2O CheckSens->Robust No Sensitive Use Anhydrous: XPhos Pd G4 / K3PO4 Toluene (100°C) CheckSens->Sensitive Yes CheckStall Did Reaction Stall? Robust->CheckStall Sensitive->CheckStall Success Isolate Product CheckStall->Success No LigandFix Switch Ligand: Use XPhos or SPhos (Steric Bulk blocks CN) CheckStall->LigandFix Yes (Catalyst Death) BaseFix Switch Base: Try TMSOK (RT) or CsF CheckStall->BaseFix Yes (Hydrolysis)

Figure 2: Logical flow for selecting reaction conditions based on substrate stability and reaction performance.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[5][7][9] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kassel, J. A., et al. (2021).[10][11] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Journal of Organic Chemistry, 86, 1291–1302. Link

Sources

Removing impurities from crude 2-Fluoro-4-(3-nitrophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification Protocols Subject: Purification of Crude 2-Fluoro-4-(3-nitrophenyl)benzonitrile Ticket ID: #BIO-SUZ-0024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely synthesizing This compound via a Suzuki-Miyaura cross-coupling reaction between a 4-halo-2-fluorobenzonitrile and 3-nitrophenylboronic acid.

This specific scaffold presents a unique purification challenge: the nitrile (CN) group acts as a "soft" ligand that coordinates strongly with residual Palladium (Pd), while the nitro (NO2) group increases the crystallinity and polarity of the molecule. Standard silica chromatography is often insufficient for removing trace metal contaminants to pharmaceutical standards (<10 ppm).

This guide prioritizes scalable, non-chromatographic techniques (scavenging and recrystallization) to ensure high purity (>98%) and low metal content.

Module 1: The "Black Box" of Palladium Contamination

Q: My product is a dark tan/grey solid, but NMR indicates >95% purity. Why does the color persist?

A: The discoloration is almost certainly colloidal Palladium (Pd black) or soluble Pd(II)-nitrile complexes. The nitrile group on your biaryl ring effectively "locks" palladium in solution, preventing it from precipitating out during aqueous workup.

The Fix: Thiol-Based Scavenging (Chemisorption) Activated carbon is often too weak to break the Pd-CN bond. You require a sulfur-based scavenger that has a higher affinity for Pd than your nitrile group does.

Protocol A: SiliaMetS® Thiol / TMT Treatment

Recommended for: Removing Pd from >1000 ppm to <50 ppm.

  • Dissolution: Dissolve your crude solid in Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) (10 mL/g). Avoid DCM if possible, as it interferes with some scavenger kinetics.

  • Loading: Add SiliaMetS® Thiol (or equivalent mercaptan-modified silica) at a ratio of 4:1 (w/w) relative to the expected Pd mass, OR add Trimercaptotriazine (TMT) resin.

  • Temperature: Heat the mixture to 50°C for 4 hours. Crucial: Heat increases the exchange rate of Pd from the nitrile ligand to the sulfur scavenger.

  • Filtration: Filter the suspension hot through a pad of Celite® or a 0.45 µm PTFE membrane.

  • Result: The filtrate should be a significantly lighter yellow/off-white.

Module 2: Organic Impurity Profiling

Q: I see small impurity peaks in the aromatic region (7.0 - 8.5 ppm). What are they?

A: In Suzuki couplings of this specific biaryl system, you are likely seeing three specific impurities:

Impurity TypeChemical IdentityCauseRemoval Strategy
Protodeboronation NitrobenzeneHydrolysis of the boronic acid before coupling.High Vacuum / Wash: This is volatile. Dry under high vacuum (50°C, <1 mbar) or wash with hexanes.
Homocoupling 3,3'-DinitrobiphenylOxidative coupling of the boronic acid (excess O2).Recrystallization: This dimer is much less soluble than your product.
Boronic Acid 3-Nitrophenylboronic acidExcess reagent remaining after reaction.Oxidative Workup: Treat crude with 10% NaHCO3 + H2O2 to convert to phenol, then wash with NaOH.

Q: How do I remove the homocoupling dimer without a column?

A: Use the "Solubility Switch" method. Your product (a polarized biaryl) has a distinct solubility profile compared to the symmetric dinitro-dimer.

Protocol B: Selective Recrystallization

System: Ethanol / Water (Anti-solvent)

  • Solubilization: Dissolve the crude solid in boiling Ethanol (EtOH) (approx. 5-7 mL/g).

  • Hot Filtration: If any insoluble black specks remain (Pd), filter hot.

  • Nucleation: Remove from heat. While still warm (approx. 60°C), add Water dropwise until a persistent turbidity (cloudiness) forms.

    • Target Ratio: Typically 3:1 or 4:1 EtOH:Water.

  • Cooling: Allow to cool slowly to room temperature with slow stirring. Then chill to 0-4°C for 1 hour.

  • Harvest: Filter the pale yellow needles. Wash with cold 1:1 EtOH:Water.

Module 3: Troubleshooting Physical State

Q: My product "oiled out" instead of crystallizing. What went wrong?

A: Oiling out occurs when the anti-solvent (water) is added too quickly or at too high a temperature, causing the product to phase-separate as a liquid rather than nucleate as a crystal.

The Recovery:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add a seed crystal of pure product (if available).

  • If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Slower Cooling: Insulate the flask with foil to slow the cooling rate.

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Suzuki Coupling) CheckPd Check Color/Pd Content (Is it Dark/Grey?) Start->CheckPd Scavenge Protocol A: Metal Scavenging (SiliaMetS Thiol / TMT @ 50°C) CheckPd->Scavenge Yes (High Pd) CheckOrg Check Organic Purity (HPLC/TLC) (Boronic Acid or Dimer present?) CheckPd->CheckOrg No (Low Pd) Scavenge->CheckOrg Oxidative Oxidative Wash (NaHCO3 / H2O2) CheckOrg->Oxidative High Boronic Acid Recryst Protocol B: Recrystallization (EtOH / Water) CheckOrg->Recryst High Dimer/General Polish Oxidative->Recryst Final Pure this compound (>98% Purity, <10ppm Pd) Recryst->Final

Caption: Logical decision tree for purifying biaryl nitriles, prioritizing metal removal before organic polishing.

Visual Workflow: Mechanism of Pd Scavenging

ScavengingMechanism Complex Pd-Nitrile Complex (Trapped in Product) Exchange Ligand Exchange (Heat Activated) Complex->Exchange Dissolve Scavenger Thiol-Silica (High Affinity Ligand) Scavenger->Exchange Add Trapped Pd-S-Silica (Insoluble Solid) Exchange->Trapped Filter Off FreeProduct Purified Nitrile Product (Soluble) Exchange->FreeProduct Filtrate

Caption: The chemical exchange mechanism required to break the Pd-Nitrile coordination bond.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage. (2023).[2][3][4] "How to Remove Palladium in three easy steps." Biotage Technical Guides. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Organic Syntheses. (1950). p-Nitrobenzonitrile (Purification protocols relevant to nitro-nitrile aromatics). Organic Syntheses, Coll. Vol. 3, p.646. Link

Sources

2-Fluoro-4-(3-nitrophenyl)benzonitrile stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for 2-Fluoro-4-(3-nitrophenyl)benzonitrile (CAS: 1393441-74-1) . It is designed to address the specific stability profiles inherent to fluorinated biphenyl nitriles.

Senior Application Scientist Desk Subject: Stability, Storage, and Handling Protocols[1]

Welcome. You are likely working with this compound as a scaffold for Suzuki-Miyaura coupling or as a precursor for kinase inhibitors.[1] Unlike simple benzonitriles, the specific substitution pattern of This compound —specifically the fluorine atom ortho to the nitrile group—creates a unique reactivity profile that dictates its storage requirements.[1][2]

Below are the technical protocols to ensure the integrity of your material.

Part 1: The "Golden Rules" of Storage
Q: What are the absolute critical storage conditions for this compound?

A: Do not treat this merely as a stable solid. While the biphenyl core provides structural rigidity, the functional groups require specific environmental controls.

ParameterRecommendationScientific Rationale
Temperature Room Temperature (15–25°C) Extreme cold is unnecessary and risks condensation (hydrolysis) upon thawing.[1][2] Heat accelerates nitrile hydrolysis.
Atmosphere Inert (Argon/Nitrogen) Preferred The nitrile group is susceptible to hydrolysis in the presence of ambient moisture over long periods.
Light Strictly Dark Nitro-substituted aromatics are prone to photochemical degradation (photolysis), leading to radical formation and darkening.[1]
Container Amber Glass, Parafilm/Teflon Sealed Prevents UV exposure and moisture ingress. Avoid metal containers to prevent catalytic reduction of the nitro group.

Critical Warning (The Ortho-Fluoro Effect): The fluorine atom at position 2 is ortho to the electron-withdrawing nitrile (cyano) group.[1] This makes the fluorine highly activated for Nucleophilic Aromatic Substitution (SNAr) .

  • NEVER store this compound in nucleophilic solvents (e.g., Methanol, Ethanol, primary amines) for extended periods.[1] The solvent will displace the fluorine, destroying your compound.

Part 2: Solubility & Handling
Q: I need to prepare a stock solution. Which solvents are compatible?

A: Solubility is driven by the biphenyl hydrophobicity and the polar nitro/nitrile groups.

  • Recommended Solvents (High Solubility & Stability):

    • DMSO (Dimethyl sulfoxide): Excellent for biological assays. Store frozen at -20°C if kept for >24 hours.

    • DMF (Dimethylformamide): Good for synthesis. Ensure it is anhydrous to prevent nitrile hydrolysis.

    • DCM (Dichloromethane): Good for transfer/workup.

  • Incompatible Solvents (Reactive):

    • Alcohols (MeOH, EtOH): Avoid for long-term storage.[1] The activated fluorine can react with alkoxides (or alcohols with base traces) to form the alkoxy ether.

    • Water: Insoluble.

Part 3: Troubleshooting & Stability Mechanisms
Q: My sample has turned from off-white to yellow/brown. Is it still usable?

A: This color shift usually indicates Photochemical Degradation or Nitro-Reduction .[1]

  • Diagnosis: Run a TLC or LC-MS.

    • If LC-MS shows M+16 or M+32: You have N-oxide formation or hydrolysis (Amide formation).[1]

    • If LC-MS shows M-2: You may have azo-coupling (rare in solids, common in solution).[1]

    • *If Purity >95%: * The color is likely a trace surface impurity (nitro-radical species).[1] Recrystallize from Ethanol/Hexane (rapidly, do not heat excessively).

  • Prevention: Wrap all storage vials in aluminum foil.

Q: I see a new peak in my HPLC after leaving the compound in DMF overnight.

A: This is likely the Hydrolysis Product .

  • Mechanism: Trace water in DMF + Nitrile

    
     Primary Amide.
    
  • Fix: Use molecular sieves in your DMF stock solutions.

Part 4: Visualizing the Reactivity Logic

The following diagrams map the decision process for storage and the chemical degradation pathways you must avoid.

Figure 1: Storage Decision Tree

Caption: Logic flow for determining optimal storage based on usage frequency.

StorageProtocol Start Received this compound Form Is it Solid or Solution? Start->Form Solid Solid State Form->Solid Solid Solution In Solution Form->Solution Dissolved Duration Storage Duration? Solid->Duration ShortTerm < 1 Month Store RT, Dark, Desiccator Duration->ShortTerm Immediate Use LongTerm > 1 Month Store RT, Under Argon, Amber Vial Duration->LongTerm Archive SolventCheck Check Solvent Type Solution->SolventCheck Nucleophilic Alcohols/Amines (MeOH, EtOH) SolventCheck->Nucleophilic Protic Inert Polar Aprotic (DMSO, DMF, DCM) SolventCheck->Inert Aprotic Warning CRITICAL RISK: SNAr Displacement of Fluorine Nucleophilic->Warning Degradation SafeStore Store -20°C Max 1 Week Inert->SafeStore

[1]

Figure 2: Degradation Pathways (The "Why")

Caption: Mechanistic pathways showing susceptibility of the Nitrile and Activated Fluorine.

Degradation Compound This compound (Active Core) Amide Benzamide Derivative (Hydrolysis) Compound->Amide Nitrile Hydrolysis Radical Nitro-Radical Species (Darkening) Compound->Radical Photolysis SubProduct SNAr Product (F displaced by Nu) Compound->SubProduct Activated F Displacement Water + H2O / Acid / Base Water->Amide Light + UV Light Light->Radical Nucleophile + Nucleophile (RO-, RNH2) Nucleophile->SubProduct

[1]

Part 5: Physicochemical Data Summary
PropertyValue/DescriptionRelevance to Storage
CAS Number 1393441-74-1Unique Identifier for inventory tracking.[1]
Molecular Weight 242.21 g/mol Calculation of molarity for stock solutions.
Physical State Solid (Powder)Low risk of leakage; high surface area for oxidation if not sealed.
Melting Point >76°C (Typical for class)Stable at room temp; do not store near heating blocks.
Reactivity Electrophilic (Activated F) High Risk: Reacts with nucleophiles (amines/thiols) at the C-2 position.[1][2]
Hygroscopicity Low to ModerateKeep desiccated to prevent nitrile hydrolysis.
References
  • Sigma-Aldrich. (2024).[2] Product Specification: this compound (CAS 1393441-74-1).[1][3][4] Merck KGaA.[5]

  • BLD Pharm. (2024). Safety Data Sheet (SDS) - this compound.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted benzonitriles. PubChem.[6]

  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. (Reference for SNAr reactivity of ortho-fluorobenzonitriles).

Sources

Preventing deboronation in Suzuki reactions with nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Protodeboronation in Suzuki-Miyaura Coupling Target Analyst: Senior Researchers & Process Chemists

Diagnostic Hub: Why Your Reaction is Failing

The Core Problem: The presence of a nitro group (–NO₂) on the phenyl ring transforms a standard Suzuki coupling into a race against time. The electron-withdrawing nature of the nitro group—especially in the ortho (2-) or para (4-) positions—significantly destabilizes the C–B bond.

The Mechanism of Failure: Protodeboronation

Under the basic conditions required for Suzuki coupling, the boronic acid forms a boronate anion. In electron-deficient systems (like nitrophenyl), this anion is highly susceptible to ipso-protonation by water or protic solvents. This cleaves the Boron, yielding nitrobenzene (the deboronated byproduct) instead of the desired biaryl product.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired transmetalation (Product Pathway) and the parasitic protodeboronation (Decomposition Pathway).

Protodeboronation Start Nitrophenylboronic Acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate + Base Base Base (OH- / CO3--) Base->Boronate Transmetalation Pd(II)-Ar' Complex (Transmetalation) Boronate->Transmetalation Fast Pd Cycle Protonation Ipso-Protonation (H2O / ROH) Boronate->Protonation Stabilized by -NO2 Product Desired Biaryl Product Transmetalation->Product Decomp Nitrobenzene (Deboronated Byproduct) Protonation->Decomp

Figure 1: The Kinetic Fork. High concentrations of the Boronate Anion in aqueous media favor the red path (decomposition). Success requires accelerating the green path (catalysis) or suppressing the red path.

Protocol Optimization: The "Self-Validating" Workflows

Do not rely on "standard" Suzuki conditions (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


/Dioxane/Water). For nitrophenylboronic acids, you must select a protocol based on the position of the nitro group.
Protocol A: The "Anhydrous Fluoride" System

Best For: 2-Nitrophenylboronic acid (High steric hindrance + high electronic instability) or highly sensitive substrates. Logic: By removing water and using Fluoride (


) as the activator, you eliminate the primary proton source required for deboronation.

Reagents:

  • Catalyst:

    
     (1-2 mol%) + 
    
    
    
    (2.4 mol%) OR
    
    
    (5 mol%).
  • Base: CsF (2.0 - 3.0 equiv) or Anhydrous KF.

  • Solvent: Dioxane or Toluene (Strictly Anhydrous).

Step-by-Step:

  • Drying: Flame-dry reaction vessel under Argon/Nitrogen.

  • Solids: Add Aryl Halide (1.0 eq), Nitrophenylboronic acid (1.5 eq), Base (CsF), and Catalyst to the vessel.

  • Purge: Evacuate and backfill with inert gas (3x).

  • Solvent: Add anhydrous Dioxane via syringe.

  • Reaction: Heat to 80-100°C.

    • Checkpoint: Monitor via TLC/LCMS at 1 hour. If starting material remains but boronic acid is gone, add a second portion of boronic acid (0.5 eq).

Protocol B: The "MIDA Boronate" Slow-Release System

Best For: Scale-up or when Protocol A fails.[1] Logic: MIDA boronates are protected.[2] They do not transmetalate or decompose until hydrolyzed. By using a biphasic system with a weak base, the active boronic acid is released slowly, keeping its standing concentration low. This prevents the "pooling" of unstable boronic acid that leads to decomposition.

Reagents:

  • Boron Source: Nitrophenyl-MIDA boronate (1.2 - 1.5 equiv).

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (highly active precatalysts are essential).[3]

  • Base:

    
     (3.0 equiv).
    
  • Solvent: THF:Water (10:1).

Step-by-Step:

  • Mix: Combine MIDA boronate, Aryl Halide, and Base in the vial.

  • Catalyst: Add the Buchwald precatalyst (XPhos Pd G3).

  • Solvent: Add THF and Water (degassed).

  • Heat: Run at 60°C.

    • Why 60°C? High enough to hydrolyze the MIDA ester slowly, low enough to minimize thermal decomposition.

Comparative Data: Base & Solvent Selection
VariableStandard (

/aq)
Optimized (

/Tol)
Anhydrous (CsF/Dioxane)
Active Species Hydroxo-boronatePhosphate-boronateFluoro-boronate
Water Content HighLow/MediumNear Zero
Deboronation Risk Critical ModerateLow
2-Nitro Yield < 10%30-50%> 80%
4-Nitro Yield 40-60%70-85%> 90%

Troubleshooting & FAQs

Q1: I am seeing large amounts of nitrobenzene in my LCMS. What happened?

A: You suffered from Protodeboronation .[4]

  • Diagnosis: Your reaction pH was likely too high in the presence of water.

  • Fix: Switch to Protocol A (Anhydrous) . If you must use water, lower the base strength (use

    
     or 
    
    
    
    instead of Carbonates/Hydroxides) and increase the catalyst loading to "outrun" the decomposition.
Q2: Why is 2-nitrophenylboronic acid failing while 3-nitro works fine?

A: This is the "Ortho Effect."

  • Sterics: The bulky nitro group next to the boron hinders the approach of the Palladium complex, slowing down Transmetalation (the green path in Figure 1).

  • Chelation: The nitro group can coordinate to the Palladium, poisoning the catalyst.

  • Result: The boronate sits in solution longer, waiting for Pd, and eventually decomposes.

  • Fix: You need a bulky, electron-rich ligand (like SPhos or XPhos ) to force the transmetalation to happen despite the steric hindrance.[5]

Q3: Can I use microwave heating?

A: Proceed with caution. While microwaves accelerate the reaction, they also accelerate hydrolysis. If you use microwave heating, use Protocol B (MIDA) or a highly active catalyst (Pd-132 or similar) to ensure the coupling finishes in < 10 minutes. Prolonged microwave heating of nitrophenylboronic acids usually results in a black tar of deboronated byproducts.

Q4: My reaction turns black immediately. Is the catalyst dead?

A: Likely "Palladium Black" formation. This often happens if the oxidative addition is slow (due to the aryl halide) or if the boronic acid decomposes too fast, leaving Pd(0) with nothing to do but aggregate.

  • Fix: Add the catalyst last or use a precatalyst (like XPhos Pd G3) which releases the active species slowly. Ensure your Aryl Halide is reactive (Iodide/Bromide > Chloride).

Decision Matrix

Use this logic flow to select your starting conditions.

DecisionMatrix Start Start: Select Boronic Acid Type Is it 2-Nitro (Ortho)? Start->Type Yes Yes (High Difficulty) Type->Yes Steric + Electronic Issues No No (3- or 4-Nitro) Type->No Electronic Issues Only Method1 Use MIDA Boronate (Slow Release) Yes->Method1 Preferred for Scale Method2 Anhydrous CsF/Dioxane (No Water) Yes->Method2 Preferred for Speed Method3 Standard K3PO4/Toluene (Mild Base) No->Method3 Standard Optimization

Figure 2: Workflow for selecting reaction conditions based on substrate difficulty.

References

  • Mechanistic Insight (Protodeboronation): Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanistic Insights. Journal of the American Chemical Society.[6]

  • MIDA Boronate Technology: Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[6]

  • Anhydrous Fluoride Conditions: Littke, A. F., Dai, C., & Fu, G. C. (2000).[6] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[6] Journal of the American Chemical Society.[6]

  • Buchwald Precatalysts (Optimization): Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science.[7][8]

Sources

Technical Support Center: Synthesis of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Common Pitfalls in Benzonitrile Synthesis Reference ID: BN-SYNTH-2026

Introduction: The "Nitrile" Bottleneck

You are likely here because your reaction stalled, your catalyst died, or your product hydrolyzed during workup. Substituted benzonitriles are deceptive; they appear structurally simple but introducing the cyano group onto an aromatic ring is fraught with mechanistic traps. Whether you are employing modern Palladium-catalyzed cross-coupling or the classical Sandmeyer reaction, the margin for error is narrow.

This guide moves beyond standard textbook procedures. It addresses the why behind the failure modes and provides self-validating protocols to ensure reproducibility.

Module 1: Palladium-Catalyzed Cyanation (The "Gold Standard")

Context: This is currently the preferred method for late-stage functionalization, but it suffers from a critical flaw: Cyanide Poisoning .

Q1: My reaction stalls at <20% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely suffering from Catalyst Poisoning via Saturation . Cyanide (


) is a strong 

-donor. If the concentration of free cyanide in the solution is too high relative to the Palladium, the cyanide ions will saturate the coordination sphere of the Palladium, forming stable, inactive species like

. This prevents the reduction of Pd(II) to the active Pd(0) species or blocks the oxidative addition of the aryl halide.

The Fix:

  • Switch the Cyanide Source: Stop using KCN or NaCN. They release cyanide too fast.

  • Use "Slow-Release" Reagents:

    • Zinc Cyanide (

      
      ):  Low solubility in organic solvents ensures a low steady-state concentration of dissolved cyanide.
      
    • Potassium Hexacyanoferrate(II) (

      
      ):  This is non-toxic and releases cyanide only at elevated temperatures in the presence of a base.
      

Visualizing the Failure Mode:

Pd_Cyanation_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd Ar-X Poison [Pd(CN)4]2- (INACTIVE SPECIES) Pd0->Poison Excess Free CN- TransMet Ar-Pd(II)-CN (Transmetallation) OxAdd->TransMet CN- source OxAdd->Poison Excess Free CN- Prod Ar-CN + Pd(0) (Reductive Elimination) TransMet->Prod Prod->Pd0

Figure 1: The Catalytic Cycle vs. The Poisoning Pathway.[1] Note how excess free cyanide shunts the active catalyst into an inactive thermodynamic sink.

Q2: I am observing significant biaryl formation (Ar-Ar) instead of the nitrile.

Diagnosis: Homocoupling. This occurs when the transmetallation step (swapping X for CN) is slower than the disproportionation of the oxidative addition intermediate. It is often exacerbated by inactive cyanide sources .

The Fix:

  • Polymorph Control: If using

    
    , ensure it is a fine powder. Old, clumped reagents have low surface area, slowing transmetallation.
    
  • Ligand Selection: Switch to bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . These widen the bite angle, accelerating the reductive elimination of the nitrile and suppressing homocoupling.

Module 2: Protocol - The "Green" Cyanation

Directive: Use this protocol for high-value intermediates where safety and yield are paramount. It utilizes


, avoiding the lethality of free cyanide salts.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 
     (0.25 equiv - Note: provides 6 CN groups)
    
  • 
     (1-2 mol%)
    
  • Base:

    
     (1.0 equiv)
    
  • Solvent: NMP or DMA (Degassed)

Step-by-Step Workflow:

  • Charge: Add Aryl Halide, Base, and Ferrocyanide to a dry vial.

  • Catalyst Prep: Add

    
     and Ligand (e.g., dppf) last.
    
  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous NMP via syringe.

  • Activation: Heat to 120°C - 140°C .

    • Why? The Fe-CN bond is strong. Thermal energy is required to dissociate the cyanide for transfer to Palladium. Below 100°C, this reaction will not proceed.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.

    • Safety Check: The aqueous waste contains iron salts but negligible free cyanide.

Module 3: The Classical Sandmeyer (Diazonium Chemistry)

Context: Used for anilines that are cheap and available, or when the aryl halide is not accessible.

Q3: My yield is low, and I see phenols (Ar-OH) in the mixture.

Diagnosis: Thermal instability and hydrolysis. Diazonium salts are unstable.[2] If the reaction temperature rises too high during formation, they decompose. If water attacks the diazonium cation instead of the cyanide, you get a phenol.

The Fix:

  • Strict Temperature Control: Keep the diazotization step (Aniline +

    
     + Acid) between -5°C and 0°C .
    
  • The "Neutralization" Trick: Before adding the diazonium salt to the CuCN solution, neutralize the diazonium mixture to pH 6-7 using sodium carbonate.

    • Why? Acidic conditions promote the release of HCN gas when mixed with cyanide salts. Neutralization protects the operator and reduces side reactions.

Q4: Safety Alert - How do I handle the waste?

Critical Protocol: Never acidify the waste stream of a Sandmeyer reaction immediately. It contains residual CuCN.[3]

  • Quench: Treat the reaction mixture with household bleach (Sodium Hypochlorite) or Hydrogen Peroxide under basic conditions.

  • Verify: Test with Merckoquant® Cyanide Test Strips to ensure

    
     before disposal.
    

Module 4: Purification & Scavenging

Context: Benzonitriles coordinate to metals. Removing the Pd or Cu residues is critical for pharmaceutical intermediates (limit usually <10 ppm).

Comparison of Scavenging Methods:

MethodEfficiencyCostThroughputBest For
Silica Gel Chromatography LowLowLowCrude purification only.
Thiol-Modified Silica HighHighHighRemoving Pd after cross-coupling.
Activated Carbon MediumLowHighBulk removal of Cu (Sandmeyer).
Crystallization HighLowMediumSolids with high melting points.

Troubleshooting Hydrolysis during Workup:

  • Issue: The nitrile converts to an amide (

    
    ).
    
  • Cause: Strong basic or acidic aqueous washes. Electron-deficient benzonitriles (e.g., with

    
     or 
    
    
    
    groups) are highly susceptible to hydrolysis.
  • Solution: Use buffered washes (Phosphate buffer pH 7) instead of 1M NaOH or 1M HCl. Dry organic layers immediately with

    
    .
    

Module 5: Decision Matrix (Reagent Selection)

Use this logic flow to select the correct method for your substrate.

Method_Selection Start Starting Material? Halide Aryl Halide (Br, I, Cl) Start->Halide Aniline Aniline (NH2) Start->Aniline Halide_Type Electron Rich or Poor? Halide->Halide_Type Method_Sand Sandmeyer Reaction (CuCN) Aniline->Method_Sand Classical Route Rich Electron Rich (e.g., -OMe) Halide_Type->Rich Deactivates OxAdd Poor Electron Poor (e.g., -NO2) Halide_Type->Poor Activates OxAdd Method_Pd Pd-Catalyzed (Use K4[Fe(CN)6]) Rich->Method_Pd Best Yield Poor->Method_Pd Works well Method_Rosen Rosenmund-von Braun (Stoichiometric CuCN, High T) Poor->Method_Rosen Robust Alternative

Figure 2: Strategic Selection of Cyanation Methodology.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Advantageous Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[4] Chemical Communications, (12), 1388-1389. Link

  • Cohen, D. T., Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. Link

  • Sandmeyer, T. (1884).[5] Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(3), 1633-1635. Link

  • Organic Syntheses. (1928). o-Tolunitrile. Org.[6] Synth. 8, 122. (Detailed Sandmeyer Protocol). Link

  • Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of Aromatic Halides. Chemical Reviews, 87(4), 779-794. Link

Sources

Technical Support Center: Recrystallization of 2-Fluoro-4-(3-nitrophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Fluoro-4-(3-nitrophenyl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding and troubleshooting the recrystallization process for this specific molecule. The methodologies described herein are grounded in established chemical principles and validated through extensive experience with analogous bi-aryl and nitroaromatic compounds.

The molecular structure of this compound, with its polar nitrile and nitro functionalities, dictates its solubility profile. This guide will help you navigate solvent selection, procedural optimization, and common challenges to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for recrystallizing this compound?

A1: The perfect solvent will exhibit a steep solubility curve for the compound. This means this compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This differential is the cornerstone of effective recrystallization, as it maximizes recovery upon cooling. Furthermore, the solvent must be chemically inert, ensuring it does not react with our target molecule.[1] Finally, impurities should ideally remain fully dissolved (in the mother liquor) or be completely insoluble for removal via hot filtration.[2]

Q2: Based on the structure of this compound, which solvents should I test first?

A2: The molecule possesses strong electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, making it a polar aromatic compound. Following the "like dissolves like" principle, polar solvents are the most logical starting point.[1] Our experience with similar nitroaryl compounds suggests that alcoholic solvents are often excellent candidates.[3][4] We recommend beginning your screening with the solvents listed in the table below.

Table 1: Recommended Starting Solvents for Solubility Screening

Solvent Boiling Point (°C) Rationale & Comments
Ethanol 78 A versatile polar protic solvent. Often effective for nitroaromatics.[1]
Isopropanol (IPA) 82 Similar to ethanol but slightly less polar; its higher boiling point can enhance solubility of challenging compounds.
Methanol 65 A highly polar option, but its lower boiling point may not be sufficient to dissolve the compound if it is high-melting.[5]
Ethyl Acetate 77 A moderately polar solvent. Often used in a solvent/anti-solvent pair with hexanes.[4]
Acetonitrile 82 A polar aprotic solvent that can be effective for nitriles and nitro compounds.[5]

| Toluene | 111 | While less polar, it can be effective for aromatic compounds at elevated temperatures. Often used for bi-aryl systems.[6] |

Q3: When is a mixed-solvent system the right choice?

A3: You should consider a mixed-solvent system when no single solvent provides the ideal solubility profile.[1] This is a common scenario where the compound is excessively soluble in one solvent (even when cold) and nearly insoluble in another (even when hot). By combining a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which it is insoluble), you can finely tune the solubility to achieve optimal crystal formation. A classic example is the ethanol-water system.[1]

Q4: What are the most probable impurities I might encounter?

A4: Impurities typically originate from the synthetic route. Common contaminants may include unreacted starting materials (e.g., a boronic acid or halide precursor from a Suzuki or Negishi coupling), catalysts, or byproducts from incomplete reactions or side reactions. Understanding the preceding synthetic step is crucial for anticipating the nature of the impurities, which in turn informs the choice of purification method.

Experimental Protocols & Methodologies

The following protocols provide a detailed, step-by-step guide for developing a robust recrystallization procedure.

Method 1: Single-Solvent Recrystallization Protocol

This is the preferred method when a suitable single solvent is identified.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and bring the mixture to a gentle boil using a heating mantle.

  • Achieve Saturation: Continue adding the solvent dropwise until the solid completely dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated. Adding excess solvent is a common cause of low recovery.[7]

  • Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly (to prevent violent boiling), and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for forming large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[9] Once at room temperature, the flask can be moved to an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Method 2: Mixed-Solvent Recrystallization Protocol

Use this method when no single solvent is ideal.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol, ethyl acetate).

  • Induce Precipitation: While keeping the solution hot, add the "poor" anti-solvent (e.g., water, hexanes) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution has reached its saturation point.

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-8 from the Single-Solvent Protocol. For washing, use an ice-cold mixture of the two solvents in the same ratio as the final crystallization medium.

Visualization of Workflows

The following diagrams illustrate the decision-making process and experimental steps involved in a successful recrystallization.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_cryst Crystallization & Isolation A Crude Compound in Flask B Add Minimum Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Clear, Saturated Solution C->E No D->E F Slow Cooling to Room Temp E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Under Vacuum I->J K Pure Crystals J->K

Caption: Standard workflow for single-solvent recrystallization.

Solvent_Selection_Logic Start Start: Crude Compound Test Perform Small-Scale Solubility Tests Start->Test Check Ideal Single Solvent Found? Test->Check Single Proceed with Single-Solvent Recrystallization Check->Single Yes Mixed Proceed with Mixed-Solvent Recrystallization Check->Mixed No End Achieve Purified Product Single->End Mixed->End

Sources

Validation & Comparative

Navigating the Therapeutic Potential of 2-Fluoro-4-(3-nitrophenyl)benzonitrile Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – The quest for novel therapeutic agents has led researchers to explore a vast chemical landscape. Within this landscape, the 2-fluoro-4-(3-nitrophenyl)benzonitrile scaffold has emerged as a promising starting point for the development of potent and selective modulators of various biological targets. This guide offers a comprehensive comparison of the efficacy of derivatives based on this core structure, synthesizing available data to inform future drug discovery and development efforts.

The strategic incorporation of fluorine and nitro functional groups onto the biphenylbenzonitrile backbone imparts unique physicochemical properties that can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The electron-withdrawing nature of these substituents can modulate the electronic environment of the entire molecule, impacting its ability to interact with target proteins.

The Core Scaffold: A Foundation for Diverse Biological Activity

The parent compound, this compound, serves as a key intermediate in the synthesis of a variety of biologically active molecules. While direct comparative efficacy data for a series of its derivatives remains limited in publicly accessible literature, the foundational chemistry points towards its potential as a precursor for inhibitors of key cellular signaling pathways, particularly those involving protein kinases. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, while the fluorinated and nitrated phenyl rings provide opportunities for diverse substitutions to optimize target engagement and selectivity.

Mechanistic Insights: Targeting Cellular Aberrations

Derivatives of the broader nitrophenyl and fluorinated benzonitrile classes have demonstrated activity against a range of biological targets. The presence of the nitro group, for instance, is a common feature in compounds designed to inhibit protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. The fluorine atom, a bioisostere of hydrogen, can enhance binding affinity, improve metabolic stability, and modulate the pKa of nearby functional groups, thereby fine-tuning the molecule's interaction with its target.

Experimental Landscape: A Call for Comparative Studies

To construct a meaningful comparative analysis, the following experimental data would be essential:

  • In vitro enzyme inhibition assays: To determine the potency (e.g., IC50 values) of each derivative against a specific target enzyme, such as a protein kinase.

  • Cell-based assays: To assess the cellular efficacy of the compounds in relevant disease models, for example, by measuring their anti-proliferative effects on cancer cell lines.

  • Structure-Activity Relationship (SAR) studies: To systematically modify the core structure and correlate these changes with biological activity, providing a roadmap for rational drug design.

  • Pharmacokinetic profiling: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising derivatives.

The absence of such a consolidated dataset for this compound derivatives underscores a critical area for future research.

A Framework for Future Investigation

To address this knowledge gap, a proposed research workflow would involve the following key steps:

  • Synthesis of a Derivative Library: A focused library of this compound derivatives would be synthesized, systematically varying substituents on both phenyl rings.

  • Target Selection and Primary Screening: Based on computational modeling and the known activities of related compounds, a relevant biological target (e.g., a specific kinase) would be selected. The synthesized library would then be screened against this target to identify initial hits.

  • Dose-Response Studies and SAR Analysis: Active compounds would be subjected to dose-response assays to determine their potency. The resulting data would be used to establish a clear structure-activity relationship.

  • Lead Optimization and In-depth Biological Characterization: The most potent and selective compounds would undergo further optimization to improve their drug-like properties. Advanced cellular and in vivo studies would then be conducted to validate their therapeutic potential.

Below is a conceptual workflow for such an investigation:

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Synthesis of Derivative Library Synthesis of Derivative Library Target Selection Target Selection Synthesis of Derivative Library->Target Selection Primary Screening Primary Screening Target Selection->Primary Screening Dose-Response Studies Dose-Response Studies Primary Screening->Dose-Response Studies Active Compounds SAR Analysis SAR Analysis Dose-Response Studies->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization In-depth Biological Characterization In-depth Biological Characterization Lead Optimization->In-depth Biological Characterization Optimized Leads In vivo Efficacy Studies In vivo Efficacy Studies In-depth Biological Characterization->In vivo Efficacy Studies

Caption: A conceptual workflow for the discovery and development of novel therapeutics based on the this compound scaffold.

Conclusion

While the this compound scaffold holds considerable promise for the development of novel therapeutic agents, a comprehensive and comparative evaluation of its derivatives is currently lacking in the public domain. The generation of robust, comparative experimental data is a critical next step to unlock the full potential of this chemical class. Such research would not only provide valuable insights into the structure-activity relationships governing the efficacy of these compounds but also pave the way for the development of new and effective treatments for a range of diseases. Researchers and drug development professionals are encouraged to contribute to this area of investigation to bridge the current knowledge gap.

References

Due to the lack of specific comparative studies on this compound derivatives, a conventional reference list with direct supporting data cannot be provided. The information presented is a synthesis of general principles in medicinal chemistry and an analysis of the existing literature on related compound classes. Further research is required to generate the specific data needed for a direct efficacy comparison.

Structural Validation Protocol: 2-Fluoro-4-(3-nitrophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Methodological Comparison & Validation Guide Target Audience: Medicinal Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary: The Validation Mandate

In pharmaceutical development, 2-Fluoro-4-(3-nitrophenyl)benzonitrile serves as a critical biaryl scaffold, often implicated in the synthesis of androgen receptor antagonists or non-steroidal anti-inflammatory agents. Its structural integrity relies on the precise orthogonal positioning of three functional groups: a nitrile (-CN), a fluorine atom (-F), and a nitro group (-NO


) across a biphenyl core.

This guide compares the efficacy of three primary analytical methodologies—Multinuclear NMR , LC-MS/MS , and X-Ray Crystallography —in validating this structure. While LC-MS provides high-throughput sensitivity, this guide argues that 19F-NMR coupled with 2D-NOESY offers the superior "performance" for definitive structural assignment, specifically in distinguishing regioisomers that mass spectrometry cannot resolve.

Strategic Framework: The Triangle of Confirmation

To validate this molecule, we employ a "Triangle of Confirmation" approach. This system is self-validating because each method covers the blind spots of the others.

  • Vertex A (Connectivity): 1H/13C/19F NMR (Confirms the biaryl bond and substituent positions).

  • Vertex B (Identity & Purity): LC-MS (Confirms molecular weight and quantifies trace impurities).

  • Vertex C (Process Logic): Synthetic pathway verification (Suzuki-Miyaura Coupling).

Visualization: Validation Workflow

The following diagram outlines the logical flow for releasing this intermediate for downstream synthesis.

ValidationWorkflow Sample Raw Sample (Crude Solid) HPLC HPLC-UV (Purity Check) Sample->HPLC Dissolve MS LC-MS (Mass Confirmation) HPLC->MS >95% Purity NMR 1D/2D NMR (Structural Lock) MS->NMR MW = 242.2 Da Decision Quality Gate NMR->Decision Regiochem OK? Release Release for Next Step Decision->Release Yes Reject Reprocess/ Recrystallize Decision->Reject No (Isomer/Impurity) Reject->Sample Purification

Figure 1: The "Quality Gate" workflow ensures that only structurally validated material proceeds. Note the critical role of NMR as the final structural lock.

Methodological Comparison: NMR vs. LC-MS vs. Alternatives

The following table compares the "performance" of analytical techniques in the specific context of validating this biaryl nitrile.

FeatureMethod A: 1H/19F NMR (Recommended)Method B: LC-MS/MS Method C: X-Ray Crystallography
Primary Output Connectivity & Spatial ArrangementMolecular Mass & FragmentationAbsolute 3D Structure
Regioisomer Resolution High (J-coupling distinguishes isomers)Low (Isomers often have identical mass)Definitive
Throughput Medium (10-30 mins/sample)High (2-5 mins/sample)Very Low (Days/Weeks)
Sample State Solution (

or

)
Solution (MeOH/ACN)Single Crystal (Hard to grow)
Blind Spot Trace inorganic salts invisibleCannot distinguish 2-F vs 3-F isomers easilyTime-prohibitive for routine QC
Deep Dive: The NMR Advantage (Expertise & Experience)

While LC-MS confirms you have the correct atoms (


, MW: 242.21), it cannot easily tell if the fluorine is at the 2-position or the 3-position of the benzonitrile ring. NMR is the only routine method that solves this via Spin-Spin Coupling. 
The "Fluorine Handle"

The fluorine atom at position 2 acts as a spectroscopic "spy." It couples with protons on the same ring, creating distinct splitting patterns:

  • 
     NMR:  Expect a singlet/multiplet around -105 to -115 ppm  (typical for aryl fluorides ortho to nitriles).
    
  • 
     NMR:  The proton at C3 (ortho to F) will show a large coupling constant (
    
    
    
    ).

Experimental Protocols & Data

Synthesis Context (The Source of the Sample)

To validate the structure, one must understand its origin. This molecule is typically synthesized via a Suzuki-Miyaura Cross-Coupling between 4-bromo-2-fluorobenzonitrile and 3-nitrophenylboronic acid.

Reaction Scheme Logic:

  • Electrophile: 4-bromo-2-fluorobenzonitrile.

  • Nucleophile: 3-nitrophenylboronic acid.[1]

  • Catalyst:

    
     or 
    
    
    
    .

Understanding this mechanism highlights the potential impurities: Homocoupling of the boronic acid (3,3'-dinitrobiphenyl) or Hydrodehalogenation (loss of Br without coupling).

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + R1 TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + R2 (Base) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Prod TARGET: 2-Fluoro-4-(3-nitrophenyl) benzonitrile RedElim->Prod Yields R1 4-Bromo-2-fluoro benzonitrile R1->OxAdd R2 3-Nitrophenyl boronic acid R2->TransMet

Figure 2: The Suzuki-Miyaura catalytic cycle. Validation must confirm the fusion of R1 and R2 and the absence of R1-R1 or R2-R2 byproducts.

Analytical Protocol: NMR Characterization

Objective: Confirm regiochemistry of the Fluorine and Nitro groups.[2]

Procedure:

  • Sample Prep: Dissolve 10 mg of the solid in 0.6 mL of

    
     (preferred over 
    
    
    
    for solubility of nitro-aromatics).
  • Acquisition:

    • Run standard 1H (16 scans).

    • Run 19F (decoupled and coupled).

    • Run COSY (to trace proton networks).

Predicted Experimental Data (Self-Validating Criteria):

NucleusChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
1H 8.45Triplet (t)

H2' (Nitro ring, between NO2 and Biaryl bond)
1H 8.25Doublet of Doublets

H4' (Nitro ring, ortho to NO2)
1H 8.10Doublet

H6' (Nitro ring)
1H 7.95Doublet of Doublets

H6 (Benzonitrile ring)
1H 7.80Multiplet-H5' (Nitro ring, meta to NO2)
1H 7.75Doublet

H3 (Benzonitrile ring, Diagnostic )
1H 7.65Doublet

H5 (Benzonitrile ring)

Note: The key validator is the H3 proton on the benzonitrile ring. It is "sandwiched" between the Nitrile and the Fluorine. It will show a distinctively large coupling to Fluorine, confirming the 2-Fluoro position.

Analytical Protocol: LC-MS/MS

Objective: Confirm purity >98% and Molecular Ion.

Procedure:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

    
    ).
    
  • Mobile Phase: Gradient Water (0.1% Formic Acid) : Acetonitrile.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode) or APCI depending on ionization efficiency of the nitrile.

Acceptance Criteria:

  • Retention Time: Single sharp peak (e.g.,

    
     min).
    
  • Mass Spectrum:

    • 
       (Common adduct)
      
    • Absence of

      
       (Starting material R1) or 
      
      
      
      (Starting material R2).

Conclusion

Validating This compound requires a multi-modal approach. While LC-MS is sufficient for routine purity checks, 1H/19F NMR is the authoritative method for structural certification. The specific coupling of the fluorine atom to the ortho-proton serves as the definitive "fingerprint" that rules out regioisomers, ensuring the integrity of the biaryl scaffold for downstream pharmaceutical applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for F-NMR coupling constants).
  • Reich, H. J. (2024).[3] Structure Determination Using NMR. University of Wisconsin-Madison. Link

  • PubChem. (2024). 4-Fluorobenzonitrile (Precursor Data). National Library of Medicine. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Fluoro-4-(3-nitrophenyl)benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural characterization of molecular isomers is a critical step. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides an in-depth spectroscopic comparison of 2-Fluoro-4-(3-nitrophenyl)benzonitrile and its key positional isomers, offering a framework for their unambiguous identification.

The Isomeric Landscape

The primary compound of interest is This compound (1) . For a comprehensive comparison, we will consider three of its structural isomers:

  • 2-Fluoro-4-(2-nitrophenyl)benzonitrile (2) , the ortho-nitro isomer.

  • 2-Fluoro-4-(4-nitrophenyl)benzonitrile (3) , the para-nitro isomer.

  • 4-Fluoro-2-(3-nitrophenyl)benzonitrile (4) , an isomer with transposed substituents on the benzonitrile ring.

isomers cluster_1 Isomer 1: this compound cluster_2 Isomer 2: 2-Fluoro-4-(2-nitrophenyl)benzonitrile cluster_3 Isomer 3: 2-Fluoro-4-(4-nitrophenyl)benzonitrile cluster_4 Isomer 4: 4-Fluoro-2-(3-nitrophenyl)benzonitrile I1 C₁₃H₇FN₂O₂ (meta-nitro) I2 C₁₃H₇FN₂O₂ (ortho-nitro) I3 C₁₃H₇FN₂O₂ (para-nitro) I4 C₁₃H₇FN₂O₂ (rearranged benzonitrile) ms_workflow Molecule Isomer (M) Ionization Ionization (e.g., EI) Molecule->Ionization MolecularIon Molecular Ion (M⁺˙) m/z = 242.21 Ionization->MolecularIon Fragment1 Fragment Ion 1 [M-NO₂]⁺ MolecularIon->Fragment1 Fragment2 Fragment Ion 2 [M-CN]⁺ MolecularIon->Fragment2 OtherFragments Other Fragments MolecularIon->OtherFragments Detector Detector Fragment1->Detector Fragment2->Detector OtherFragments->Detector

Caption: Generalized mass spectrometry workflow for isomer analysis.

UV-Vis Spectroscopy: A Tool for Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation and the nature of the chromophores will influence the wavelength of maximum absorption (λmax). All isomers are expected to have strong absorptions in the UV region due to the aromatic systems.

The position of the nitro group will have a significant impact on the λmax. The para-nitro isomer (3) is expected to have the most red-shifted (longest wavelength) λmax due to the extended conjugation between the nitro group and the biphenyl system. The ortho-nitro isomer (2) may show a blue-shifted spectrum compared to the para isomer due to potential steric hindrance that could disrupt the planarity of the two aromatic rings, thereby reducing conjugation. The meta-nitro isomer (1) will likely have a λmax at a shorter wavelength than the para isomer.

Experimental Protocols: A General Framework

While specific data for the title compounds is not presented, the following are standard, self-validating protocols for acquiring the spectroscopic data discussed.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak.

2. IR Spectroscopy

  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the key vibrational frequencies.

3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).

  • Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

4. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the sample over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

analytical_workflow Sample Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV Structure Structure Elucidation & Isomer Differentiation NMR->Structure IR->Structure MS->Structure UV->Structure

Caption: Integrated spectroscopic workflow for isomer differentiation.

Conclusion

The unambiguous identification of positional isomers such as those of this compound is a task that requires a multi-pronged spectroscopic approach. By systematically analyzing the predicted data from NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, clear distinctions between the isomers can be established. This guide provides a robust framework for this analytical challenge, emphasizing the causal relationships between molecular structure and spectroscopic output. The principles outlined herein are broadly applicable to the structural elucidation of complex organic molecules in pharmaceutical and chemical research.

References

  • PubChem. 4-Fluorobenzonitrile. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • OpenStax. Spectroscopy of Aromatic Compounds. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

  • ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

  • Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]

  • Google Patents. Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • PubMed. Analysis of positional isomers of 2-3-4-alkoxyphenylcarbamic acid derivatives by a combination of TLC and IMS. [Link]

  • ResearchGate. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

Comparative Guide: Reactivity & Chemoselectivity of 2-Fluoro vs. 2-Chloro-4-bromobenzonitrile

[1][2]

Executive Summary

In medicinal chemistry and scaffold design, the choice between 2-fluoro-4-bromobenzonitrile (F-Br-BN) and 2-chloro-4-bromobenzonitrile (Cl-Br-BN) is rarely about cost alone; it is a decision dictated by chemoselectivity and orthogonal functionalization .[1][2]

While both molecules serve as densely functionalized aromatic building blocks, they exhibit divergent reactivity profiles:[2]

  • 2-Fluoro-4-bromobenzonitrile is the superior candidate for SNAr-first strategies.[1][2] The fluorine atom at the ortho position is highly activated, allowing for rapid, mild nucleophilic displacement with perfect regioselectivity over the bromine atom.[2]

  • 2-Chloro-4-bromobenzonitrile is a viable alternative for Metal-Catalysis-first strategies but suffers from lower SNAr reactivity and potential chemoselectivity erosion during palladium-catalyzed cross-couplings (due to the reactivity of the C-Cl bond).[1][2]

Verdict: Use the Fluoro derivative when constructing libraries via nucleophilic substitution at C2.[2] Use the Chloro derivative only when SNAr is not required or when cost is the primary driver for large-scale, harsh-condition synthesis.[1][2]

Molecular Architecture & Electronic Theory

To predict reactivity, one must analyze the electronic environment of the benzene ring.[2] Both molecules possess two electrophilic sites (C2 and C4) activated by the electron-withdrawing cyano (CN) group.[1][2]

Feature2-Fluoro-4-bromobenzonitrile2-Chloro-4-bromobenzonitrileImpact on Reactivity
C2 Substituent Fluorine (F)Chlorine (Cl)F is extremely electronegative, stabilizing the Meisenheimer complex (SNAr).[1][2] Cl is less electronegative but has a weaker bond.[2]
C4 Substituent Bromine (Br)Bromine (Br)Primary site for Metal-Halogen exchange or Pd-catalyzed coupling.[1][2]
C1 Group Cyano (CN)Cyano (CN)Strong EWG (-I, -M effects).[1][2] Activates ortho (C2) and para (C4) positions.[2]
The "Leaving Group" Paradox[2]
  • In SNAr Reactions: F >> Cl . Although the C-F bond is stronger than C-Cl, the rate-determining step in SNAr is the nucleophilic attack and formation of the Meisenheimer complex.[2] Fluorine's high electronegativity lowers the energy of this transition state significantly more than chlorine.[2]

  • In Pd-Catalyzed Coupling: Br > Cl >> F . Palladium oxidative addition correlates with bond strength (C-X).[1] Thus, Br reacts first. However, C-Cl is reactive enough to compete or poison catalysts, whereas C-F is inert to standard Pd(0) species.[1]

Reactivity Profile 1: Nucleophilic Aromatic Substitution (SNAr)

This is the primary differentiator. The 2-position is activated by the ortho-cyano group.[1][2]

Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism.[1][2] The stability of the anionic intermediate (Meisenheimer complex) dictates the rate.[2]

MeisenheimerStartSubstrate(2-Halo-4-Br-BN)TSTransition State(Nucleophilic Attack)Start->TS+ Nu:IntermediateMeisenheimer Complex(Stabilized by Halogen)TS->IntermediateProductProduct(2-Substituted-4-Br-BN)Intermediate->Product- X⁻NoteFluorine (F) stabilizes theMeisenheimer Complex significantlybetter than Chlorine (Cl) due tohigher electronegativity.Intermediate->Note

Figure 1: SNAr reaction pathway. The energy valley for the Intermediate is deeper for F-Br-BN.[1][2]

Experimental Comparison
  • F-Br-BN: Reacts with secondary amines (e.g., morpholine, piperazine) at Room Temperature to 60°C .[1][2] Yields are typically quantitative.[1][2]

  • Cl-Br-BN: Reacts with the same amines but requires 100°C - 140°C (often requiring a sealed tube or microwave).[1][2] At these temperatures, side reactions (hydrolysis of CN, attack at Br) become risks.

Reactivity Profile 2: Metal-Catalyzed Cross-Coupling

When targeting the C4-Bromine atom (e.g., Suzuki-Miyaura coupling), the ortho-halogen plays a critical role in chemoselectivity .[1][2]

The Selectivity Map[2]

SelectivitySubstrate_F2-Fluoro-4-bromobenzonitrilePdPd(0) Catalyst(Suzuki Coupling)Substrate_F->PdSubstrate_Cl2-Chloro-4-bromobenzonitrileSubstrate_Cl->PdProd_FProduct A (Desired)C4-Coupled / C2-F IntactPd->Prod_FHigh Selectivity(C-F is Inert)Prod_ClProduct B (Desired)C4-Coupled / C2-Cl IntactPd->Prod_ClModerate Selectivity(C-Br > C-Cl)Side_ClSide Product (Undesired)C2/C4 Bis-Coupled or OligomersPd->Side_ClRisk: Oxidative Additionat C-Cl

Figure 2: Chemoselectivity risks in Palladium-catalyzed coupling.[1][2]

  • F-Br-BN Advantage: The C-F bond is virtually inert to standard Pd(PPh3)4 or Pd(dppf)Cl2 conditions.[1][2] You can exclusively couple the C4-Br, leaving the C2-F perfectly intact for a subsequent SNAr step.[1][2]

  • Cl-Br-BN Disadvantage: While C-Br reacts faster than C-Cl, the C-Cl bond is not inert.[1][2] With active catalysts (e.g., Buchwald precatalysts like XPhos-Pd-G2) or elevated temperatures, you risk "over-coupling" at the C2 position, leading to inseparable mixtures.[2]

Experimental Protocols

These protocols are designed to validate the reactivity differences described above.

Protocol A: Regioselective SNAr Displacement

Objective: Functionalize C2 with Morpholine.

  • Substrate: 2-Fluoro-4-bromobenzonitrile (1.0 eq) vs. 2-Chloro-4-bromobenzonitrile (1.0 eq).

  • Reagents: Morpholine (1.2 eq), K2CO3 (2.0 eq).[2]

  • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

StepF-Br-BN WorkflowCl-Br-BN Workflow
1. Setup Mix reagents in MeCN at 25°C (RT) .Mix reagents in DMF (higher bp required).
2. Reaction Stir for 2-4 hours at RT.Heat to 120°C for 12-18 hours .
3. Observation TLC shows complete conversion. Spot is clean.TLC shows slow conversion.[1][2] Potential dark impurities (decomposition).[1]
4. Workup Pour into water, filter precipitate.[2]Extraction with EtOAc required; DMF removal is tedious.
5.[2] Yield 95-98% 60-75%
Protocol B: C4-Selective Suzuki Coupling

Objective: Introduce a phenyl group at C4 without touching C2.[1][2]

  • Substrate: 2-Fluoro-4-bromobenzonitrile (1.0 eq).

  • Reagents: Phenylboronic acid (1.1 eq), Pd(dppf)Cl2 (3 mol%), Na2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).[1][2]

  • Conditions: 80°C, 4 hours, Argon atmosphere.

  • Result: Exclusive formation of 4-phenyl-2-fluorobenzonitrile.[1][2] The C2-F handle remains available for late-stage diversification (e.g., introducing a complex amine).[1][2]

Applications in Drug Discovery

The 2-fluoro-4-bromobenzonitrile scaffold is a privileged structure in the synthesis of Androgen Receptor (AR) antagonists and other kinase inhibitors.[1][2]

  • Biaryl Synthesis: The Br handle allows for the construction of the biaryl core common in drugs like Apalutamide precursors.[2]

  • Heterocycle Formation: The CN group, adjacent to the F, allows for cyclization reactions (e.g., forming amino-indazoles or quinazolines) where the F serves as the leaving group during ring closure.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

  • Master Organic Chemistry (2012). Nucleophilic Aromatic Substitution (SNAr): The Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry (2006). Reactivity of palladium fluoro complexes towards silanes... catalytic derivatisation of pentafluoropyridine. Dalton Transactions.[1][2][3] Retrieved from [Link]

A Senior Application Scientist's Guide to Isotopic Labeling: A Comparative Analysis of 2-Fluoro-4-(3-nitrophenyl)benzonitrile and Alternative Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, isotopic labeling stands as an indispensable tool for elucidating metabolic pathways, quantifying drug distribution, and enabling non-invasive imaging techniques such as Positron Emission Tomography (PET). The choice of labeling reagent is paramount, directly influencing the efficiency, specific activity, and applicability of the resulting radiotracer. This guide provides an in-depth technical comparison of 2-Fluoro-4-(3-nitrophenyl)benzonitrile as a potential precursor for isotopic labeling, benchmarked against established alternative reagents.

The Critical Role of Isotopic Labeling in Pharmaceutical Research

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a cornerstone of preclinical and clinical development.[1] Isotopic labeling, the incorporation of a stable or radioactive isotope into a molecule, allows for the precise tracking of a drug's fate in biological systems. For PET imaging, a powerful molecular imaging technique, radionuclides like fluorine-18 (¹⁸F) and carbon-11 (¹¹C) are incorporated into a drug molecule to create a radiotracer. The selection of the precursor molecule for this radiolabeling step is a critical decision that impacts the entire workflow, from synthesis to in vivo application.

Introducing this compound: A Versatile Precursor

This compound is an aromatic compound featuring three key functional groups: a fluorine atom, a nitrile group, and a nitro group. This specific arrangement of electron-withdrawing groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making it a promising candidate for ¹⁸F-labeling.[2] Furthermore, the nitrile group presents an opportunity for ¹¹C-labeling via cyanation reactions.

G Precursor This compound Intermediate Meisenheimer Complex (Anionic σ-complex) Precursor->Intermediate Nucleophilic Attack F18 [¹⁸F]Fluoride (K¹⁸F/K₂₂₂) F18->Intermediate Product [¹⁸F]this compound Intermediate->Product Elimination of Leaving Group Leaving_Group ¹⁹F⁻ Intermediate->Leaving_Group

Figure 2: Proposed mechanism for ¹⁸F-labeling via SNAr.

¹¹C-Labeling via Cyanation

The nitrile group of this compound offers a potential site for the introduction of a carbon-11 isotope. While direct isotopic exchange on the nitrile is challenging, a more feasible approach involves the synthesis of the molecule using a [¹¹C]cyanide source. Modern methods for ¹¹C-cyanation of aryl halides and their equivalents, such as aryl boronic esters, have been well-established, often employing transition metal catalysis. [3] A plausible synthetic strategy would involve the preparation of a suitable precursor, such as an aryl halide or boronic ester derivative of the 2-fluoro-4-(3-nitrophenyl) scaffold, followed by a late-stage cyanation reaction with [¹¹C]CN⁻.

G Aryl_Halide Aryl Halide Precursor (e.g., Iodo-derivative) Labeled_Product [¹¹C]this compound Aryl_Halide->Labeled_Product C11CN [¹¹C]CN⁻ C11CN->Labeled_Product Catalyst Pd or Cu Catalyst Catalyst->Labeled_Product Catalytic Cyanation

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-4-(3-nitrophenyl)benzonitrile

[1]

Executive Summary & Hazard Logic

Handling 2-Fluoro-4-(3-nitrophenyl)benzonitrile requires a safety protocol that goes beyond standard "lab hygiene." This compound is a fluorinated nitro-aromatic nitrile , a structural motif that presents a synergistic safety challenge.[1]

The Hazard Triad (Mechanistic Insight)

To understand the risk, you must understand the molecule's behavior in a biological system. We do not merely rely on H-codes; we look at the functional group interactions:

  • The Nitrile (-CN) Moiety: Metabolic activation can release cyanide ions (CN-), inhibiting cytochrome c oxidase.[1] While aromatic nitriles are generally more stable than aliphatic ones, the risk of metabolic release remains.

  • The Nitro (-NO2) Group: A known methemoglobinemia inducer.[1] It oxidizes ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), reducing oxygen transport capacity.

  • The Fluorine Substituent (-F): This is the critical vector.[1] Fluorine increases the lipophilicity (LogP) of the molecule, significantly enhancing skin permeation rates compared to non-fluorinated analogs.

Operational Implication: Standard latex gloves are insufficient. The compound is designed to cross membranes; it will cross your PPE if materials are not selected based on permeation data.

Personal Protective Equipment (PPE) Matrix

The following equipment constitutes a self-validating barrier system . Do not deviate from these specifications without a permeation test.

PPE ComponentMaterial SpecificationScientific RationaleValidation Step
Primary Glove (Inner) Nitrile (4 mil minimum) Provides tactile sensitivity and basic chemical resistance.[1]Check for pinholes by inflating with air before donning.
Secondary Glove (Outer) Laminate (e.g., Silver Shield/4H) OR Thick Nitrile (8 mil+) Critical: Aromatic nitriles can permeate standard nitrile in <15 mins if dissolved in organic solvents (e.g., DCM, Acetone). Laminates provide >4hr breakthrough time.Inspect for discoloration or bubbling immediately upon solvent contact.[1]
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary engineering control.[1] The solid is likely a fine powder; inhalation is the fastest route to systemic toxicity.Verify flow monitor is green/reading correctly before opening the vial.
Eye Protection Chemical Goggles (Not Safety Glasses)Vapors or dust can bypass the gaps in safety glasses.[1] The nitro group is a severe eye irritant.[1]Ensure seal against the face is tight; no gaps at temples.
Body Protection Lab Coat (Nomex/Cotton) + Tyvek Sleeves Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs.[1] Tyvek sleeves cover the wrist gap between glove and coat.Check that sleeves are tucked under the outer glove cuff.

Operational Workflow: The "Zero-Exposure" Protocol

This workflow is designed to isolate the user from the compound during its most vulnerable phase: Transfer and Solubilization .

Phase 1: Preparation & Weighing

Objective: Prevent electrostatic dispersion of the solid.[1]

  • Static Control: Fluorinated aromatics are often fluffy, static-prone solids.[1] Use an antistatic gun or ionizer bar inside the balance enclosure.

  • Draft Shielding: Use a balance with a fully enclosed draft shield. Do not weigh on an open bench.

  • The "Double-Containment" Weighing Method:

    • Tare a screw-top vial with its cap.

    • Transfer solid into the vial.

    • Cap the vial inside the hood.

    • Weigh the sealed vial.[2]

    • Why? This prevents balance contamination and dust inhalation.[1]

Phase 2: Solubilization

Objective: Mitigate the "Solvent Carrier Effect."[1] Note: Once dissolved, the risk of skin absorption increases by orders of magnitude.

  • Solvent Choice: Avoid DMSO or DMF if possible.[1] These solvents are "skin accelerants" and will drag the toxicant through nitrile gloves instantly.

  • If DMSO/DMF is required: You MUST use Laminate (Silver Shield) gloves.[1]

  • Spill Dam: Perform all liquid handling within a secondary containment tray (polypropylene) to catch drips.

Phase 3: Reaction & Quenching[1]
  • Venting: If the reaction involves heating (Suzuki coupling, etc.), ensure the condenser is vented to a scrubber or the back of the hood.

  • Quenching: Treat the reaction mixture as highly toxic until fully worked up. The nitrile group may hydrolyze to an amide/acid, but the nitro-aromatic core remains toxic.

Waste Management & Decontamination[1]

Disposal Class: Halogenated Organic Waste (Due to the Fluorine atom).[1]

  • Do NOT mix with oxidizers (peroxides, nitric acid) – risk of energetic reaction with the nitrile/nitro groups.

  • Do NOT pour down the drain.[1][2] Hydrolysis can release toxic byproducts.

  • Decontamination:

    • Wipe surfaces with a detergent solution (surfactant), followed by ethanol.

    • Dispose of wipes in the solid hazardous waste bin (double-bagged).

Visual Decision Guide (Workflow)

The following diagram illustrates the critical decision points for handling this compound safely.

SafetyWorkflowStartSTART: Handling this compoundRiskAssessRisk Assessment:Is the compound in Solution or Solid?Start->RiskAssessSolidStateSOLID STATE(Dust Hazard)RiskAssess->SolidStatePowderLiquidStateLIQUID STATE(Permeation Hazard)RiskAssess->LiquidStateDissolvedStandardPPEStandard PPE:Nitrile Gloves + Lab Coat+ Fume HoodSolidState->StandardPPESolventCheckCheck Solvent Type:DMSO, DMF, or DCM?LiquidState->SolventCheckSolventCheck->StandardPPENo (Ethanol/Water)EnhancedPPEENHANCED PPE REQUIRED:Laminate (Silver Shield) Gloves+ Tyvek SleevesSolventCheck->EnhancedPPEYes (High Permeation)WeighingWeighing Protocol:Use Closed Vial MethodAntistatic GunStandardPPE->WeighingReactionReaction/HandlingEnhancedPPE->ReactionWeighing->ReactionDisposalDisposal:Segregate as Halogenated Waste(Do NOT Drain Dispose)Reaction->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Fluoro-3-nitrobenzonitrile (Structural Analog).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: Nitriles & Nitro-Compounds.[1] Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.